11-Hydroxyrankinidine
Beschreibung
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+/t13-,14-,16-,18+,20-/m0/s1 |
InChI-Schlüssel |
ZXRGGMATGWCUBP-MAXSUOQJSA-N |
Isomerische SMILES |
C/C=C/1\CN[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC |
Kanonische SMILES |
CC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of 11-Hydroxyrankinidine from Gelsemium elegans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 11-Hydroxyrankinidine, a humantenine-type indole (B1671886) alkaloid derived from the plant Gelsemium elegans. This document details plausible experimental protocols based on established methodologies for the extraction of alkaloids from this genus, presents key identifying data for the compound, and discusses the potential biological activities in the context of related compounds.
Introduction
Gelsemium elegans, a plant known for its potent toxicity, is a rich source of structurally complex and biologically active monoterpenoid indole alkaloids. These compounds have garnered significant interest from the scientific community for their potential therapeutic applications, including analgesic, anti-inflammatory, and cytotoxic properties. Among the diverse alkaloids isolated from this plant, this compound represents a notable humantenine-type derivative. Its discovery has contributed to the expanding chemical library of Gelsemium alkaloids and provides a basis for further investigation into its pharmacological potential.
Physicochemical Properties and Structure
This compound is an alkaloid characterized by a core indole structure common to many compounds found in Gelsemium elegans. Its specific physicochemical data, as reported in the literature, are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₂O₄ |
| Molecular Weight | 356.42 g/mol |
| CAS Number | 122590-03-8 |
| Type of Alkaloid | Humantenine-type Indole Alkaloid |
Experimental Protocols
The following sections detail a comprehensive and plausible methodology for the isolation and characterization of this compound from Gelsemium elegans, based on established protocols for the extraction of alkaloids from this plant.
Plant Material Collection and Preparation
Fresh plant material of Gelsemium elegans (leaves and stems) is collected and authenticated by a plant taxonomist. The material is then washed, air-dried in the shade, and pulverized into a coarse powder to maximize the surface area for efficient extraction.
Extraction of Crude Alkaloids
The powdered plant material undergoes an acid-base extraction procedure to isolate the crude alkaloid fraction.
-
Maceration: The powdered plant material is macerated with 95% ethanol (B145695) at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is suspended in a 2% sulfuric acid solution and partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic components.
-
The acidic aqueous layer is then basified to a pH of 9-10 with sodium carbonate or ammonium (B1175870) hydroxide.
-
The basified solution is subsequently extracted with chloroform (B151607) or dichloromethane (B109758) to yield the crude total alkaloid fraction after solvent evaporation.
-
Chromatographic Isolation and Purification
The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate and purify this compound.
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is loaded onto a silica gel column and eluted with a gradient solvent system, typically a mixture of chloroform and methanol, with increasing polarity (e.g., 100:1 to 1:1 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar retention factors to the target alkaloid are further purified using pTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a reversed-phase HPLC system (e.g., C18 column) with a mobile phase such as methanol-water or acetonitrile-water, often with a small percentage of a modifying agent like formic acid or triethylamine.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Determines the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., hydroxyl, carbonyl, amine).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system within the molecule.
Biological Activity
While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of humantenine-type alkaloids from Gelsemium elegans has been reported to exhibit cytotoxic effects.
Cytotoxicity of Related Alkaloids
Studies on various humantenine-type alkaloids isolated from Gelsemium elegans have demonstrated moderate cytotoxicity against a range of human tumor cell lines. For instance, certain related compounds have shown IC₅₀ values in the micromolar range against cell lines such as those for lung, cervical, and breast cancer. This suggests that this compound may also possess cytotoxic properties, warranting further investigation.
Conclusion and Future Directions
This compound is a noteworthy member of the extensive family of alkaloids found in Gelsemium elegans. The established protocols for the isolation and characterization of alkaloids from this plant provide a solid foundation for obtaining this compound for further study. Given the demonstrated biological activities of related humantenine-type alkaloids, future research should focus on the comprehensive evaluation of this compound's pharmacological profile, including its cytotoxic, anti-inflammatory, and analgesic potential. Elucidating its mechanism of action and any associated signaling pathways will be crucial for determining its therapeutic relevance.
a new extraction artifact , gelsebamine (4), together with 12 known alkaloids, were isolated from the stems and leaves of Gelsemium elegans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, characterization, and preliminary biological evaluation of a novel extraction artifact, gelsebamine (4), along with 12 known alkaloids from the stems and leaves of Gelsemium elegans. This document details the experimental protocols and quantitative data associated with these compounds, intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Gelsemium elegans, a plant of the Loganiaceae family, is a rich source of structurally diverse and biologically active indole (B1671886) alkaloids.[1][2] A study by Xu et al. (2006) reported the isolation and characterization of three new alkaloids, a new extraction artifact named gelsebamine (4), and twelve previously identified alkaloids from the stems and leaves of this plant.[1] The structures of the novel compounds were elucidated using advanced spectroscopic techniques.[1] Notably, gelsebamine (4) demonstrated selective cytotoxic activity against the A-549 human lung adenocarcinoma cell line, highlighting its potential for further investigation in cancer research.[1]
Isolated Alkaloids
A total of 16 alkaloids were isolated and identified from the stems and leaves of Gelsemium elegans. These include three new compounds, one new extraction artifact (gelsebamine), and twelve known alkaloids.
Table 1: New Alkaloids and Extraction Artifact Isolated from Gelsemium elegans
| Compound No. | Compound Name | Molecular Formula | Method of Structural Elucidation |
| 1 | Gelsebanine | C₃₀H₃₆N₂O₅ | HRESIMS, 1D & 2D NMR |
| 2 | 14α-Hydroxyelegansamine | - | 1D & 2D NMR |
| 3 | 14α-Hydroxygelsamydine | - | 1D & 2D NMR |
| 4 | Gelsebamine | - | 1D & 2D NMR |
Data summarized from Xu et al. (2006)[1]
Table 2: Known Alkaloids Isolated from Gelsemium elegans
| Compound Name |
| Anhydrovobasindiol |
| 14-Hydroxygelsenicine (humantenidine) |
| 19-(Z)-Akuammidine |
| Gelsenicine |
| Gelsemine |
| 19R-Hydroxydihydrogelsevirine |
| Gelsevirine |
| 16-epi-Voacarpine |
| N-Methoxyanhydrovobasindiol |
| Humantenine |
| Koumine |
| Sempervirine |
Data summarized from Xu et al. (2006)[1]
Experimental Protocols
The following sections detail the generalized experimental procedures for the extraction, isolation, and cytotoxic evaluation of the alkaloids from Gelsemium elegans.
Plant Material
The stems and leaves of Gelsemium elegans were collected and air-dried before extraction.
Extraction and Isolation of Alkaloids
The extraction and isolation of alkaloids from Gelsemium elegans typically follow a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation.
Protocol 1: General Extraction and Isolation of Alkaloids
-
Extraction: The air-dried and powdered stems and leaves of G. elegans (approximately 10 kg) are extracted exhaustively with 70% ethanol (B145695) (3 x 60 L) under reflux.[2] The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.
-
Acid-Base Extraction: The crude extract is suspended in water (3 L) and acidified to pH 3 with 20% H₂SO₄. This acidic solution is then extracted with ethyl acetate (B1210297) (EtOAc) to remove neutral components. The remaining aqueous layer is basified to pH 9 with Na₂CO₃ and then extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.[2]
-
Chromatographic Separation: The crude alkaloid fraction is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃-MeOH.[2] Further purification of the resulting fractions is achieved using preparative high-performance liquid chromatography (prep-HPLC) to yield the pure alkaloids.
Structural Elucidation
The structures of the isolated compounds, including gelsebamine, were determined by a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the atoms within the molecule.
Cytotoxicity Assay
The in vitro cytotoxic activity of the isolated compounds against the A-549 human lung adenocarcinoma cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture: A549 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the isolated alkaloids (including gelsebamine) for a specified period (e.g., 24 or 48 hours).[3]
-
MTT Addition: Following incubation, MTT solution (10 µl of 10 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours.[3]
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.
Results of Cytotoxic Activity
The newly isolated compounds were evaluated for their cytotoxic effects against four human tumor cell lines.
Table 3: Cytotoxic Activity of Gelsebamine (4)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A-549 | Human Lung Adenocarcinoma | Selectively Inhibited |
| P388 | Murine Leukemia | - |
| HL-60 | Human Promyelocytic Leukemia | - |
| BEL-7402 | Human Hepatocellular Carcinoma | - |
Data summarized from Xu et al. (2006)[1]
Gelsebamine (4) was found to selectively inhibit the growth of the A-549 human lung adenocarcinoma cell line, indicating a degree of specificity in its cytotoxic action.[1]
Conclusion
The stems and leaves of Gelsemium elegans are a valuable source of a diverse array of indole alkaloids. The isolation of the new extraction artifact, gelsebamine (4), and its selective cytotoxic activity against the A-549 human lung cancer cell line underscore the potential of this plant for the discovery of novel anticancer lead compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to isolate and evaluate similar compounds from natural sources. Further studies are warranted to elucidate the mechanism of action of gelsebamine and to explore its potential as a therapeutic agent.
References
In-Depth Technical Guide: Spectroscopic Data of 11-Hydroxyrankinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyrankinidine is a humantenine-type indole (B1671886) alkaloid isolated from Gelsemium elegans. As a member of the Gelsemium alkaloids, it is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities exhibited by this class of compounds. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound, offering a foundational resource for its identification, characterization, and further investigation.
Due to the limited availability of the primary research article in publicly accessible databases, the complete experimental protocols and raw spectroscopic data from the original isolation and characterization of this compound could not be fully retrieved. The foundational study identifying this compound is:
-
Lin, L. Z., Cordell, G. A., Ni, C. Z., & Clardy, J. (1989). New humantenine-type alkaloids from Gelsemium elegans. Journal of natural products, 52(3), 588–594.
This guide compiles the available information and provides a structured framework for the spectroscopic analysis of this compound.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₂₀H₂₄N₂O₄
-
Molecular Weight: 356.42 g/mol
-
CAS Number: 122590-03-8
-
Alkaloid Type: Humantenine-type Indole Alkaloid
-
Natural Source: Gelsemium elegans
Spectroscopic Data
A comprehensive spectroscopic analysis is essential for the unequivocal identification and structural elucidation of natural products. The following sections summarize the expected spectroscopic data for this compound based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be required for complete structural assignment.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Data not available |
Note: The actual chemical shifts are highly dependent on the solvent used for analysis. The original publication should be consulted for the precise experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI-HRMS | [M+H]⁺ ≈ 357.1758 | Calculated for C₂₀H₂₅N₂O₄⁺ |
| Fragmentation data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~3200 | Medium | N-H stretch (amine) |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (amide/lactone) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1200 | Medium-Strong | C-O stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores such as aromatic rings and conjugated systems.
Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for this compound
| λmax (nm) | Solvent | Chromophore |
| Data not available | Indole/Oxindole moiety |
Experimental Protocols
Detailed experimental protocols are critical for the replication of scientific findings. The following are generalized procedures for the isolation and spectroscopic analysis of alkaloids like this compound.
Isolation and Purification
-
Extraction: The dried and powdered plant material of Gelsemium elegans is typically extracted with a solvent such as methanol (B129727) or ethanol.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, and neutral and acidic compounds are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like dichloromethane (B109758) or chloroform.
-
Chromatography: The crude alkaloid mixture is then subjected to a series of chromatographic techniques for purification. These may include:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol).
-
Preparative Thin-Layer Chromatography (pTLC): For the separation of minor components.
-
High-Performance Liquid Chromatography (HPLC): Often a final purification step to obtain the pure compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
-
Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
-
IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using various spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
This technical guide provides a structured overview of the spectroscopic data and analytical methodologies relevant to this compound. While the complete experimental data from the primary literature was not accessible for inclusion, this document serves as a valuable resource for researchers by outlining the key spectroscopic features and the logical workflow for the characterization of this and other similar natural products. For definitive quantitative data, it is imperative to consult the original 1989 publication by Lin et al. in the Journal of Natural Products. Further research into the spectroscopic properties and biological activities of this compound is warranted to fully explore its potential in drug discovery and development.
The Putative Biosynthetic Pathway of 11-Hydroxyrankinidine in Gelsemium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 11-Hydroxyrankinidine, a monoterpene indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium. While the complete pathway has not been fully elucidated through direct experimental validation of every step, this document synthesizes genomic, transcriptomic, and metabolomic data, along with biosynthetic knowledge from related pathways, to present a putative and evidence-based route to this complex molecule.
Introduction to Gelsemium Alkaloids
The genus Gelsemium is renowned for producing a diverse array of structurally complex and biologically active MIAs. These alkaloids are broadly classified into several types, including gelsedine, gelsemine, koumine, sarpagine, yohimbane, and humantenine-types. Rankinidine (B1678811) and its hydroxylated derivative, this compound, belong to the humantenine (B602792) class of oxindole (B195798) alkaloids. Understanding their biosynthesis is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel, high-value pharmaceutical compounds.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for MIAs, strictosidine (B192452). The pathway can be divided into three main stages:
-
Formation of the Core Precursor, Strictosidine: This initial phase is well-characterized in many MIA-producing plants.
-
Post-Strictosidine Diversification to the Humantenine Skeleton: Following the formation of the strictosidine aglycone, a series of complex cyclizations and rearrangements occur to form the characteristic scaffold of humantenine-type alkaloids.
-
Late-Stage Oxidative Modifications: The final steps involve the conversion of the indole nucleus to an oxindole (formation of rankinidine) and a subsequent hydroxylation to yield this compound. These steps are believed to be catalyzed by cytochrome P450 monooxygenases.
The proposed pathway is illustrated in the diagram below.
Caption: Putative Biosynthetic Pathway of this compound.
Key Enzymes in the Pathway:
-
STR (Strictosidine Synthase): Catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine.
-
SGD (Strictosidine Glucosidase): Hydrolyzes the glucose moiety from strictosidine to yield the reactive strictosidine aglycone.
-
CYP450 (Cytochrome P450 Monooxygenases): A superfamily of enzymes believed to be responsible for the key late-stage modifications, including the oxidative rearrangement to form the oxindole scaffold of rankinidine and the subsequent hydroxylation.
-
R11H (Rankinidine 11-Hydroxylase): A putative, uncharacterized cytochrome P450 responsible for the final hydroxylation step. Evidence for this enzyme comes from genomic data and conserved gene clusters related to C-11 modification of humantenine-type alkaloids in Gelsemium sempervirens.[1][2]
Quantitative Data Summary
Direct kinetic data for the enzymes specifically in the this compound pathway are largely unavailable. However, quantitative analyses of alkaloid content in Gelsemium species provide valuable context. The table below summarizes representative data on the abundance of major alkaloids in Gelsemium elegans.
| Compound | Plant Part | Concentration Range (µg/g dry weight) | Analytical Method | Reference |
| Koumine | Mature Roots | ~249.2 | HPLC-UV | [3] |
| Koumine | Mature Leaves | ~272.0 | HPLC-UV | [3] |
| Koumine | Mature Stems | ~149.1 | HPLC-UV | [3] |
| Gelsemine | Various | Variable, generally lower than koumine | HPLC-UV | [3][4] |
| Gelsenicine | Various | Variable, generally lower than koumine | HPLC-UV | [3][4] |
Note: Data for this compound and rankinidine are not available in this format due to their lower abundance.
Experimental Protocols
The elucidation of MIA biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Biosynthesis Genes via Transcriptome Analysis
This protocol outlines a typical workflow for identifying candidate genes, such as cytochrome P450s, involved in alkaloid biosynthesis.
Caption: Workflow for Biosynthetic Gene Discovery.
Methodology:
-
Plant Material and RNA Extraction: Collect tissues from Gelsemium plants known to produce the target alkaloids (e.g., roots, where many MIA biosynthesis genes are expressed).[1] Immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Library Preparation and Sequencing: Prepare mRNA sequencing libraries from high-quality RNA samples. This typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. Sequence the libraries on a high-throughput platform like the Illumina NovaSeq.
-
Bioinformatic Analysis: Perform quality control on the raw sequencing reads. Assemble the transcriptome de novo or map reads to a reference genome if available.[5] Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Identify differentially expressed genes (DEGs) between tissues with varying alkaloid profiles.
-
Candidate Gene Selection: Identify transcripts annotated as enzymes likely to be involved in the pathway, such as cytochrome P450s, methyltransferases, and oxidoreductases. Prioritize candidates that show co-expression with known MIA biosynthetic genes (e.g., STR).
Functional Characterization of a Candidate Cytochrome P450
This protocol describes how to express a candidate CYP450 gene in a heterologous host and test its enzymatic activity.
Methodology:
-
Cloning and Heterologous Expression: Amplify the full-length coding sequence of the candidate CYP450 gene from Gelsemium cDNA. Clone the gene into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli.[6][7][8] Co-express the plant CYP450 with a compatible cytochrome P450 reductase (CPR), which is essential for its activity.[7]
-
Microsome Isolation: Grow the recombinant yeast or bacterial culture and induce protein expression. Harvest the cells and lyse them. Isolate the microsomal fraction, which contains the membrane-bound CYP450 and CPR, by differential centrifugation.
-
In Vitro Enzyme Assay: Set up the enzyme reaction in a buffered solution containing the isolated microsomes, a potential substrate (e.g., rankinidine to test for 11-hydroxylation), and an NADPH-regenerating system.[9][10] Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of the expected product (e.g., this compound).[11] Compare the retention time and mass spectrum with an authentic standard if available.
Metabolite Profiling of Gelsemium Alkaloids
This protocol outlines a general method for the extraction and analysis of alkaloids from plant tissue.
Methodology:
-
Extraction: Lyophilize and grind plant tissue to a fine powder. Extract the alkaloids using an acidified methanol (B129727) solution with sonication. Centrifuge the mixture and collect the supernatant. Repeat the extraction process.
-
Sample Preparation: Combine the supernatants and evaporate the solvent under reduced pressure. Resuspend the dried extract in a suitable solvent for LC-MS analysis.[12]
-
LC-MS/MS Analysis: Separate the alkaloids using a reverse-phase C18 column on an Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4] Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. Detect and identify the alkaloids using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.[13] Identification is based on accurate mass, fragmentation patterns, and comparison with known standards or databases.
Conclusion and Future Perspectives
The biosynthesis of this compound in Gelsemium is a complex process that is beginning to be understood through modern 'omics' approaches. The putative pathway presented here, starting from strictosidine and involving late-stage modifications by cytochrome P450 enzymes, provides a solid framework for further investigation. The immediate future of research in this area will involve the definitive identification and characterization of the specific CYP450s responsible for oxindole formation and C-11 hydroxylation. The successful reconstitution of the entire pathway in a heterologous host, such as yeast, will be the ultimate validation and will pave the way for the sustainable production of these valuable alkaloids and their derivatives for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 7. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial expression of alkaloid biosynthetic enzymes for characterization of their properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cytochrome P450 3A4 (CYP3A4) Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]
- 13. Analysis of alkaloids in Gelsemium elegans Benth using an online heart-cutting + comprehensive RPLC×RPLC system tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Hydroxyrankinidine: A Technical Overview of its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyrankinidine is a naturally occurring monoterpenoid indole (B1671886) alkaloid belonging to the humantenine-type class.[1][2] Its primary known natural source is the plant Gelsemium elegans, a highly toxic plant that is also used in traditional Chinese medicine.[3] This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, abundance, and analytical methodologies for this compound, intended to support research and drug development efforts.
Natural Sources and Abundance
Research indicates that the roots, stems, and leaves of Gelsemium elegans have distinct alkaloid compositions, with the roots generally containing a higher content of most alkaloids compared to the stems and leaves.[4] While specific concentrations for this compound are not provided, the quantitative analysis of major alkaloids such as gelsemine, koumine, and gelsenicine has been performed, revealing significant variations in their content depending on the plant part and origin.[4] It is important to note that this compound is considered a minor alkaloid in comparison to these major constituents.
Table 1: Quantitative Data of Major Alkaloids in Gelsemium elegans
| Alkaloid | Plant Part | Concentration Range | Analytical Method | Reference |
| Gelsemine | Roots, Stems, Leaves | Variable | HPLC-UV | [4] |
| Koumine | Roots, Stems, Leaves | Variable | HPLC-UV | [4] |
| Gelsenicine | Roots, Stems, Leaves | Variable | HPLC-UV | [4] |
Note: The concentration of this compound is not specified in the cited literature.
Experimental Protocols: Isolation and Quantification
A specific, detailed experimental protocol for the isolation and quantification of this compound is not explicitly described in the available literature. However, general methodologies for the separation and analysis of alkaloids from Gelsemium elegans have been well-documented and can be adapted for the targeted analysis of this compound. These methods typically involve extraction, followed by chromatographic separation and detection.
General Extraction and Isolation Workflow
The following represents a generalized workflow for the extraction and isolation of alkaloids from Gelsemium elegans, which would be applicable for obtaining this compound.
Caption: General workflow for the extraction, purification, and analysis of alkaloids from Gelsemium elegans.
Key Methodologies
-
Extraction: Powdered plant material is typically extracted with an organic solvent such as ethanol or methanol.
-
Purification: The crude extract is often subjected to acid-base partitioning to separate the alkaloids from other plant constituents. Further purification is achieved through various chromatographic techniques, including:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase.
-
Counter-Current Chromatography (CCC): A liquid-liquid separation technique that has been successfully used for the preparative separation of alkaloids from Gelsemium elegans.
-
-
Analysis and Quantification:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques used for the separation and quantification of individual alkaloids. A reversed-phase C18 column is commonly employed.
-
Mass Spectrometry (MS): UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the sensitive and specific detection and quantification of alkaloids, including this compound, in complex mixtures.[5][6][7]
-
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. As a member of the humantenine-type alkaloids, its pharmacological effects are an area of active research. The broader class of indole alkaloids from Gelsemium elegans is known to possess a range of biological activities. Further investigation is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
Biosynthetic Pathway Context
This compound, as a monoterpenoid indole alkaloid, is biosynthesized from tryptophan and secologanin, which are precursors to the central intermediate strictosidine. The following diagram illustrates the general biosynthetic origin of complex indole alkaloids.
Caption: Simplified biosynthetic origin of this compound from primary precursors.
Conclusion
This compound is a constituent of Gelsemium elegans with potential for further scientific investigation. While specific quantitative data and detailed experimental protocols for this particular alkaloid are currently limited, the established methodologies for the analysis of Gelsemium alkaloids provide a solid foundation for future research. Further studies are needed to determine its precise abundance in different plant parts, refine isolation and quantification protocols, and elucidate its pharmacological mechanisms and signaling pathways. This knowledge will be crucial for unlocking its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 11-Hydroxyrankinidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxyrankinidine is a naturally occurring, complex indole (B1671886) alkaloid of the humantenine (B602792) type, first isolated from the plant Gelsemium elegans. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside an exploration of the broader biological activities associated with alkaloids from its source organism. While specific quantitative biological data and detailed mechanistic studies on this compound are limited in publicly available literature, this guide consolidates the existing information and provides a framework for future research and drug discovery efforts.
Introduction
Gelsemium elegans, a plant known for its potent toxicity, is a rich source of structurally diverse and biologically active indole alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and analgesic properties. This compound stands as one of the unique alkaloids isolated from this plant, and understanding its distinct characteristics is crucial for exploring its pharmacological potential.
Physical and Chemical Properties
Limited experimental data is available for some of the physical properties of this compound. The following table summarizes the currently known information. Further experimental determination of properties such as melting point, boiling point, and pKa is essential for a complete physicochemical profile.
| Property | Value | Source |
| CAS Number | 122590-03-8 | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₄ | [1][2] |
| Molecular Weight | 356.4 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO | [1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| pKa | Not Reported |
Biological Activity and Potential Therapeutic Areas
Cytotoxic Activity
Alkaloids isolated from Gelsemium elegans have demonstrated cytotoxic effects against various cancer cell lines.[3] For instance, other humantenine-type alkaloids have shown moderate cytotoxicity.[4][5] This suggests that this compound could be a candidate for investigation as an anti-cancer agent.
Anti-inflammatory Activity
The total alkaloid extract of Gelsemium elegans has been shown to possess anti-inflammatory properties.[6][7] The mechanisms of action for many alkaloids involve the modulation of inflammatory pathways. Given its origin, this compound may contribute to these effects and warrants further investigation for its potential as an anti-inflammatory compound.
Analgesic Activity
Several alkaloids from Gelsemium elegans have been investigated for their analgesic properties.[6][7] The traditional use of the plant for pain relief further supports the potential of its constituent alkaloids in this therapeutic area. The structural characteristics of this compound make it a compound of interest for screening in pain models.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The general mechanisms of action for some Gelsemium alkaloids involve interactions with neurotransmitter receptors, such as glycine (B1666218) and GABA receptors. Future research should aim to elucidate the specific molecular targets and signaling cascades affected by this compound to understand its potential therapeutic and toxicological effects.
Experimental Protocols
Detailed experimental protocols for the specific isolation and biological evaluation of this compound are not extensively described in publicly accessible literature. However, based on general methods for the study of Gelsemium alkaloids, the following outlines a logical workflow for future research.
Isolation and Purification of this compound
The initial isolation of this compound was reported from the whole plant of Gelsemium elegans. A general workflow for the isolation of humantenine-type alkaloids would typically involve the following steps:
Characterization
The structure of the isolated compound would be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.
In Vitro Biological Assays
To determine the biological activity of this compound, a series of in vitro assays would be necessary. The following diagram illustrates a potential screening workflow.
Conclusion and Future Directions
This compound is a structurally intriguing natural product with potential for further pharmacological investigation. While current knowledge is limited, its origin from Gelsemium elegans, a plant with a rich history in traditional medicine and a source of other bioactive alkaloids, provides a strong rationale for continued research.
Future efforts should focus on:
-
Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, pKa, and solubility in various solvents.
-
Quantitative Biological Evaluation: Systematic screening of this compound in a panel of cytotoxicity, anti-inflammatory, and analgesic assays to determine its potency and efficacy.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Studies: Following promising in vitro results, evaluation of the compound's activity and safety profile in animal models.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound, a compound that holds promise for the development of novel therapeutics.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. biocrick.com [biocrick.com]
- 3. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
Preliminary Biological Activity of 11-Hydroxyrankinidine: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the currently available information regarding the preliminary biological activity of the natural product 11-Hydroxyrankinidine . Despite a comprehensive search of scientific literature, specific quantitative data on the biological activity, detailed experimental protocols, and defined signaling pathways for this compound remain unavailable in publicly accessible resources. The primary literature identifying this compound does not appear to contain preliminary bioactivity data.
However, this compound is classified as a humantenine-type monoterpenoid indole (B1671886) alkaloid isolated from the plant Gelsemium elegans.[1][2][3] Alkaloids from this plant, and specifically the humantenine (B602792) class, are noted for their potential cytotoxic and other pharmacological effects.[1][4][5][6] This guide, therefore, provides an overview of the biological activities of closely related humantenine-type alkaloids from Gelsemium elegans to offer a contextual understanding for researchers interested in this compound.
Contextual Biological Activity: Humantenine-Type Alkaloids from Gelsemium elegans
Research into the constituents of Gelsemium elegans has revealed that various alkaloids, including those structurally related to this compound, exhibit cytotoxic properties against a range of cancer cell lines.[4][5] While specific data for this compound is absent, the general bioactivity of this class of compounds suggests a potential for further investigation.
Table 1: Cytotoxic Activity of Selected Alkaloids from Gelsemium elegans
| Compound | Cell Line | Activity Metric | Value | Reference |
| Gelsebamine | A-549 (Human lung adenocarcinoma) | IC50 | 6.34 x 10⁻⁷ M | [5] |
| Gelsebamine | P388 (Murine leukemia) | IC50 | > 1.0 x 10⁻⁵ M | [5] |
| Gelsebamine | HL-60 (Human leukemia) | IC50 | > 1.0 x 10⁻⁵ M | [5] |
| Gelsebamine | BEL-7402 (Human hepatocellular carcinoma) | IC50 | > 1.0 x 10⁻⁵ M | [5] |
Note: The data presented is for Gelsebamine, another alkaloid from G. elegans, and is provided for contextual purposes only. No such data is currently available for this compound.
Experimental Protocols of Related Compound Analysis
The methodologies employed in the assessment of related alkaloids from Gelsemium elegans provide a framework for potential future studies on this compound.
Cytotoxicity Assays
The cytotoxic activity of gelsebamine was evaluated using established cell viability assays.[5]
-
For P388 and HL-60 cell lines: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
-
For A-549 and BEL-7402 cell lines: The SRB (sulforhodamine B) assay was employed. This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to a microplate. The amount of bound dye is proportional to the cell mass.
Potential Mechanisms and Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, the broader class of alkaloids from Gelsemium elegans is known to exert a range of biological effects, including anti-tumor, analgesic, and anti-inflammatory activities.[1][4][5][6] The mechanisms underlying these effects are diverse and often compound-specific. For instance, some alkaloids from this plant have been shown to induce apoptosis in cancer cells.[4]
To illustrate a general experimental workflow for the isolation and initial screening of such alkaloids, the following diagram is provided.
Caption: A generalized workflow for the isolation and bioactivity screening of alkaloids from Gelsemium elegans.
Conclusion
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
The Toxicological Profile of Gelsemium Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the toxicological profile of Gelsemium alkaloids, a class of potent indole (B1671886) alkaloids derived from plants of the Gelsemium genus. Despite their traditional medicinal uses, these compounds exhibit a narrow therapeutic index, with therapeutic doses closely bordering toxic levels.[1][2] Understanding their toxicological properties is therefore critical for safe and effective drug development. This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and visually represents the primary signaling pathways implicated in their toxicity.
Quantitative Toxicological Data
The toxicity of Gelsemium alkaloids varies significantly between different compounds, with gelsenicine (also known as humantenmine) being the most potent.[1] The primary route of poisoning is oral administration, leading to a range of symptoms affecting the nervous, digestive, and respiratory systems.[1]
Acute Toxicity Data (LD50)
The following table summarizes the available median lethal dose (LD50) values for various Gelsemium alkaloids and total alkaloid extracts across different animal models and routes of administration.
| Alkaloid/Extract | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Total Alkaloids of G. elegans | Mice | Oral | 15 | [1][3] |
| Mice | Intraperitoneal | 4 | [1][3] | |
| Gelsemine | Mice | Intraperitoneal | 56 | [4][5] |
| Mice | Intravenous | 0.1 - 0.12 (LDLo) | [4] | |
| Rabbits | Intravenous | 0.05 - 0.06 (LDLo) | [4] | |
| Dogs | Intravenous | 0.5 - 1.0 (LDLo) | [4] | |
| Frogs | Subcutaneous | 20 - 30 (LDLo) | [4] | |
| Koumine | Mice | Intraperitoneal | ~100 | [6][5] |
| Rats | Oral | 300 | ||
| Gelsenicine (Humantenmine) | Mice | Intraperitoneal | ~0.2 | [6] |
| Mice | Intraperitoneal | 0.128 | ||
| Rat | Intraperitoneal | 0.26 | [5] | |
| Rat | Intravenous | 0.15 | [5] | |
| Gelsemicine | Rat | Intraperitoneal | ~0.2 | [6] |
| Humantenirine | Mice (female) | Not specified | 0.071 | [7] |
| Mice (male) | Not specified | 0.149 | [7] |
LDLo (Lowest Lethal Dose) is the lowest dose reported to have caused death.
In Vitro and Cellular Toxicity
| Alkaloid | Cell Line/System | Effect | IC50/Concentration | Reference |
| Koumine | α1 Glycine (B1666218) Receptors | Inhibition | 31.5 ± 1.7 µM | [8] |
| MCF-7 (human breast cancer) | Proliferation Inhibition | 124 µg/mL (at 72h) | [9] | |
| Gelsevirine | α1 Glycine Receptors | Inhibition | 40.6 ± 8.2 µM | [8] |
| Gelsedine | Not specified | Analgesia (EC50) vs. Toxicity (LD50) | EC50 << LD50 (100-200 µg/kg) | [3] |
| Koumine & Gelsemine | Lethal Plasma Concentrations (Human) | - | 25-50 µg/mL (Koumine), 13-30 µg/mL (Gelsemine) | [8] |
Experimental Protocols
This section details the methodologies employed in key toxicological and pharmacological studies of Gelsemium alkaloids.
In Vivo Acute Toxicity Studies
-
Animal Models: Studies have utilized various animal models, including mice, rats, rabbits, dogs, and frogs, to determine the lethal doses of Gelsemium alkaloids.[4][5][9]
-
Administration: The alkaloids were administered through different routes, including oral gavage, intraperitoneal injection, intravenous injection, and subcutaneous injection, to assess route-dependent toxicity.[1][6][4][5]
-
Observation: Following administration, animals were observed for clinical signs of toxicity, such as reduced activity, slowed breathing, convulsions, and respiratory depression, leading to death.[1][3][10] The dose at which 50% of the animals died was determined as the LD50.
Neurotoxicity and Mechanistic Studies
-
Electrophysiological Recordings: To investigate the effects on ion channels, electrophysiological techniques were used on cells expressing specific receptor subunits (e.g., α1, α2, and α3 GlyRs and GABA-A Rs).[8] Currents were evoked using agonists like glycine, and the inhibitory effects of the alkaloids were measured to determine IC50 values.[8]
-
Cell-Based Assays: Human neuroblastoma cell lines (e.g., SH-SY5Y) and other cancer cell lines (e.g., MCF-7) have been used to study the cellular mechanisms of toxicity and anti-tumor effects.[9][11] These studies often involve assays for cell proliferation, apoptosis, and cell cycle analysis.[9]
-
Animal Behavioral Models: Rodent models of anxiety and neuropathic pain have been employed to assess the pharmacological effects of less toxic alkaloids.[11][12]
Toxicokinetic Studies
-
Animal Model: Sprague-Dawley rats are commonly used for pharmacokinetic and toxicokinetic studies.[13][14]
-
Methodology: A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous detection of 11 Gelsemium alkaloids in rat plasma after intravenous administration (0.1 mg/kg for each alkaloid).[13][14]
-
Sample Collection: Blood samples were collected at various time points (e.g., from 0.0833 to 24 hours) after administration to determine the pharmacokinetic parameters.[15]
-
Analytical Method:
-
Chromatographic Separation: A Waters UPLC BEH C18 column was used for separation.[13][14]
-
Mobile Phase: A gradient elution with methanol (B129727) and water (containing 0.1% formic acid) was employed.[13]
-
Detection: Positive electrospray ionization and multiple reaction monitoring were used for quantitative analysis.[13][14]
-
Validation: The method was validated for linearity, precision, accuracy, extraction efficiency, and matrix effects.[13][14] The calibration curves were linear in the range of 0.1–200 ng/mL with a correlation coefficient >0.995.[13][14]
-
Signaling Pathways and Mechanisms of Toxicity
The primary toxic effects of Gelsemium alkaloids are mediated through their interaction with the central nervous system, particularly by modulating inhibitory neurotransmission.
Inhibition of Glycine and GABA-A Receptors
The most well-characterized mechanism of Gelsemium alkaloid neurotoxicity is the antagonism of glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[8][16] This inhibition leads to a loss of inhibitory control in the central nervous system, resulting in symptoms like convulsions and respiratory failure.[8][10]
Caption: Mechanism of Gelsemium alkaloid-induced neurotoxicity via receptor antagonism.
Modulation of Other Signaling Pathways
Recent studies have implicated other signaling pathways in the diverse pharmacological and toxicological effects of Gelsemium alkaloids.
-
Akt/mTOR Pathway: The alkaloid sempervirine (B1196200) has been shown to mediate autophagy and apoptosis in glioma cells through the Akt/mTOR signaling pathway.[16]
-
ROS/NF-κB/NLRP3 Axis: Koumine has been found to suppress IL-1β secretion and inflammation by blocking the ROS/NF-κB/NLRP3 axis in macrophages.[16]
-
MAPK Signaling Pathway: Koumine can promote ROS production to suppress hepatocellular carcinoma cell proliferation via NF-κB and ERK/P38 MAPK signaling.[16]
-
Transglutaminase 2 (TG2) Inhibition: Gelsemine has been identified as an inhibitor of transglutaminase 2 (TG2), an enzyme involved in protein cross-linking. This action may contribute to its neuroprotective effects against β-amyloid toxicity.[16][17]
Caption: Diverse signaling pathways modulated by Gelsemium alkaloids.
Experimental Workflow for Toxicokinetics
The following diagram illustrates a typical experimental workflow for determining the toxicokinetics of Gelsemium alkaloids in a rat model.
Caption: Experimental workflow for Gelsemium alkaloid toxicokinetic studies.
Conclusion
The alkaloids from the Gelsemium genus represent a complex class of compounds with potent biological activities. Their significant toxicity, primarily driven by the antagonism of major inhibitory neurotransmitter receptors in the central nervous system, presents a major challenge for their therapeutic development. A thorough understanding of their dose-dependent toxicity, mechanisms of action, and pharmacokinetic profiles, as outlined in this guide, is essential for any research or drug development program involving these molecules. Further research into the structure-toxicity relationships and the development of safer analogues may unlock the therapeutic potential of this fascinating class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gelsemine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous… [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
The Pharmacology of 11-Hydroxyrankinidine: A Review of Currently Available Data
Despite significant interest in the diverse chemical scaffolds found in nature, a comprehensive pharmacological profile of 11-Hydroxyrankinidine remains largely uncharacterized in publicly available scientific literature. This technical overview synthesizes the currently accessible information for researchers, scientists, and drug development professionals, highlighting the existing knowledge gaps and potential avenues for future investigation.
Introduction
This compound is a naturally occurring alkaloid isolated from the plant Gelsemium elegans.[1] This plant is known to produce a wide array of structurally complex alkaloids with potent biological activities. As a member of this family, this compound has been identified and cataloged, but its pharmacological properties have not been extensively studied.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been determined and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₄ | [1] |
| Molecular Weight | 356.42 g/mol | [1] |
| CAS Number | 122590-03-8 | [1][2][3] |
| Solubility | Soluble in DMSO (10 mM) | [1] |
Pharmacological Data: A Notable Absence
A thorough review of scientific databases and literature reveals a significant lack of specific pharmacological data for this compound. Key experimental data points required to build a pharmacological profile, such as:
-
Receptor Binding Affinities (Ki, IC₅₀): There is no published data detailing the binding of this compound to any specific biological target.
-
Functional Activity (EC₅₀, Emax): Information on the functional consequences of its binding to any potential target, such as agonist or antagonist activity, is not available.
-
Mechanism of Action: The signaling pathways modulated by this compound have not been elucidated.
-
In Vivo Studies: There are no reports of in vivo studies describing its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or its physiological effects in animal models.
While research has been conducted on derivatives of other similarly named but structurally distinct compounds, this information is not applicable to this compound itself. The current classification of this compound in commercial databases is often listed under "Others" for its research area, target, and pathway, underscoring the absence of specific pharmacological characterization.[1]
Future Directions
The structural complexity of this compound, coupled with the known biological activities of other alkaloids from Gelsemium elegans, suggests that it may possess interesting pharmacological properties. Future research efforts could be directed towards:
-
High-Throughput Screening: To identify potential biological targets.
-
Radioligand Binding Assays: To determine binding affinities for identified targets.
-
Functional Assays: To characterize the functional activity of the compound.
-
In Vitro and In Vivo ADME/Tox Studies: To assess its drug-like properties and safety profile.
Logical Workflow for Future Investigation
The following diagram outlines a logical workflow for the initial pharmacological characterization of this compound.
Caption: Proposed workflow for the pharmacological evaluation of this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis of 11-Hydroxyrankinidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyrankinidine is a monoterpenoid indole (B1671886) alkaloid belonging to the humantenine-type class, isolated from plants of the genus Gelsemium.[1][2][3] Alkaloids from Gelsemium species have attracted considerable attention due to their complex molecular architectures and significant biological activities, including analgesic, anti-inflammatory, anti-tumor, and anxiolytic properties.[1][3][4] This document provides detailed protocols for the proposed synthesis of this compound, the preparation of its derivatives, and methods for their biological evaluation. While a direct total synthesis of this compound has not been explicitly reported in the literature, the following protocols are based on established synthetic strategies for structurally related Gelsemium alkaloids, particularly those possessing the humantenine (B602792) core.[4][5]
Proposed Synthesis of this compound
The proposed synthetic route to this compound leverages key strategies employed in the synthesis of other complex indole alkaloids. The general approach involves the construction of the core polycyclic system followed by late-stage functional group manipulations to install the requisite hydroxyl group.
Synthetic Strategy Overview
The retrosynthetic analysis of this compound suggests a convergent approach. The core structure can be assembled from simpler precursors, with the spiro-oxindole and the bridged ring system being key targets. Methodologies such as the Diels-Alder reaction for the construction of the carbocyclic framework and subsequent intramolecular cyclizations are common in the synthesis of related alkaloids like gelsemine.[6]
Diagram of the Proposed Synthetic Pathway
Caption: A high-level overview of the proposed synthetic strategy for this compound and its derivatives.
Experimental Protocol: Synthesis of a Key Humantenine-Type Intermediate
This protocol describes a plausible multi-step synthesis towards a key intermediate possessing the core structure of humantenine-type alkaloids.
Materials:
-
Appropriate protected indole and chiral auxiliary precursors
-
Dienophile
-
Lewis acid catalyst (e.g., Sc(OTf)₃)
-
Anhydrous solvents (DCM, THF, Toluene)
-
Reagents for functional group manipulation (e.g., oxidizing and reducing agents)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Diels-Alder Cycloaddition: A solution of the indole-derived diene and a suitable dienophile in anhydrous DCM is cooled to -78 °C under an argon atmosphere. A Lewis acid catalyst is added portion-wise, and the reaction is stirred for 24-48 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Intramolecular Heck Reaction: The purified product from the previous step is dissolved in anhydrous toluene. A palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., P(o-tol)₃) are added, followed by a base (e.g., Ag₂CO₃). The mixture is heated to reflux for 12-24 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the cyclized product.
-
Further Elaboration: The resulting intermediate can undergo a series of functional group interconversions, including reductions, oxidations, and protections/deprotections, to introduce the necessary functionalities for the final cyclization steps to form the complete humantenine skeleton. These steps are highly substrate-dependent and require careful optimization.
Synthesis of this compound Derivatives
The synthesis of derivatives can be achieved by modifying the 11-hydroxy group or other reactive handles on the this compound scaffold.
Experimental Protocol: O-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous DMF or Acetone
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of this compound in anhydrous DMF, a slight excess of a base (e.g., NaH, 1.2 eq.) is added at 0 °C under an argon atmosphere.
-
The mixture is stirred for 30 minutes, after which the desired alkyl halide (1.5 eq.) is added.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to afford the O-alkylated derivative.
Biological Evaluation
While specific biological data for this compound is scarce, related humantenine-type alkaloids have shown cytotoxic activity against various cancer cell lines.[7] The following protocol outlines a general method for assessing the cytotoxic effects of synthesized compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal human cell line (for selectivity assessment)
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
Synthesized compounds (this compound and its derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the cell culture medium to achieve the desired final concentrations. The medium from the wells is replaced with the medium containing the compounds, and the plates are incubated for 48-72 hours.
-
MTT Assay: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data: Cytotoxicity of a Related Humantenine-Type Alkaloid
The following table presents representative cytotoxicity data for a nor-humantenine alkaloid, providing a reference for the potential activity of this compound and its derivatives.[7]
| Cell Line | IC₅₀ (µM)[7] |
| HL-60 (Leukemia) | 4.6 |
| SMMC-7721 (Liver) | 7.8 |
| A-549 (Lung) | 9.3 |
| MCF-7 (Breast) | 6.2 |
| SW480 (Colon) | 8.5 |
Diagram of the Experimental Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of synthesized this compound and its derivatives.
Signaling Pathway Involvement
The precise signaling pathways modulated by this compound are not well-defined in the current literature. However, many cytotoxic agents induce apoptosis through the intrinsic or extrinsic pathways. A plausible hypothesis is that this compound and its derivatives could induce apoptosis in cancer cells by modulating key signaling proteins such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and caspases (e.g., Caspase-3, Caspase-9). Further research, such as Western blot analysis, would be necessary to elucidate the specific molecular targets and signaling cascades affected by these compounds.
Diagram of a Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of this compound in cancer cells.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of this compound and its derivatives. While the synthesis is based on established methods for related alkaloids and requires further optimization, it offers a solid foundation for accessing these complex molecules. The biological evaluation protocols are standard methods that can be readily implemented to assess the therapeutic potential of the synthesized compounds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the future development of this compound-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. openscholar.uga.edu [openscholar.uga.edu]
- 5. Stereoselective Construction of the Key Skeleton of Oxindole Alkaloid Humantenine [cjcu.jlu.edu.cn]
- 6. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of 11-Hydroxyrankinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyrankinidine is a naturally occurring indole (B1671886) alkaloid found in plants of the Gelsemium genus.[1] These plants have a history of use in traditional medicine, but their potent toxicity necessitates careful study of their constituent alkaloids.[2] As research into the pharmacological and toxicological properties of Gelsemium alkaloids continues, robust and reliable analytical methods for their quantification in biological matrices are crucial. This document provides detailed application notes and protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique. The provided methodologies are based on established protocols for similar Gelsemium alkaloids and can be adapted for specific research needs.[2][3][4]
Analytical Method: UPLC-MS/MS
UPLC-MS/MS is the method of choice for the quantification of trace levels of analytes in complex biological matrices due to its high sensitivity, specificity, and throughput.[2][4] The method combines the superior separation capabilities of UPLC with the precise detection and quantification of tandem mass spectrometry.
Experimental Protocol: Quantification of this compound in Rat Plasma
This protocol is adapted from a validated method for the quantification of 11 other Gelsemium alkaloids in rat plasma and is intended to serve as a starting point for method development and validation for this compound.[2][4]
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., Strychnine (purity >98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[2]
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL Strychnine).[4]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
4. UPLC Conditions
-
Mobile Phase A: Water with 0.1% formic acid[2]
-
Mobile Phase B: Methanol with 0.1% formic acid[2]
-
Flow Rate: 0.4 mL/min[4]
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B (linear gradient)
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B (linear gradient)
-
3.1-4.0 min: 10% B (re-equilibration)
-
5. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: The exact mass transitions for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer. Based on its molecular weight of 356.42 g/mol , the protonated molecule [M+H]+ would be m/z 357.4. A plausible fragmentation would involve the loss of a hydroxyl group and other neutral losses.
-
Predicted this compound: Precursor ion (m/z) 357.4 → Product ion (m/z) [To be determined experimentally, e.g., loss of H₂O (339.4) or other characteristic fragments]
-
Strychnine (IS): Precursor ion (m/z) 335.2 → Product ion (m/z) 144.1
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation. The following tables provide a template for presenting method validation data, based on typical parameters for bioanalytical methods as outlined in the ICH M10 guideline.
Table 1: UPLC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria |
| Linearity | |
| Calibration Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy & Precision | |
| LLOQ Accuracy | 80 - 120% |
| LLOQ Precision (%CV) | ≤ 20% |
| QC Low, Mid, High Accuracy | 85 - 115% |
| QC Low, Mid, High Precision (%CV) | ≤ 15% |
| Matrix Effect | |
| CV of Matrix Factor | ≤ 15% |
| Extraction Recovery | |
| Consistent and reproducible | |
| Stability | |
| Bench-top, Freeze-thaw, Long-term | Within ±15% of nominal concentration |
Table 2: Example Quantitative Data for Method Validation (Note: This is hypothetical data for illustrative purposes and should be replaced with experimental results.)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 98.5 | 12.3 | 102.1 | 14.5 |
| Low | 1.5 | 103.2 | 8.7 | 101.5 | 9.8 |
| Mid | 75 | 97.8 | 6.2 | 99.3 | 7.1 |
| High | 150 | 101.4 | 5.5 | 100.8 | 6.3 |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Quantification
Caption: Workflow for UPLC-MS/MS quantification of this compound.
Putative Signaling Pathway of this compound
Recent studies suggest that alkaloids from Gelsemium elegans may exert their effects through various signaling pathways, including those involving the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies have indicated that this compound may interact with key proteins in the EGFR signaling cascade, such as EGFR itself, Janus kinase 1 (JAK1), and protein kinase B (AKT1). The following diagram illustrates a simplified representation of this putative signaling pathway.
Caption: Putative signaling pathway of this compound via EGFR.
Conclusion
The UPLC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the quantification of this compound in biological matrices. Adherence to the detailed protocols and validation guidelines is essential for obtaining accurate and reliable data in pharmacokinetic, toxicokinetic, and other drug development studies. The provided visualizations of the experimental workflow and a putative signaling pathway offer a clear understanding of the analytical process and potential biological interactions of this potent alkaloid. Further research is warranted to fully elucidate the specific metabolic and signaling pathways of this compound.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 11-Hydroxyrankinidine in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 11-Hydroxyrankinidine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus, which are known for their complex phytochemistry and diverse biological activities. The protocol provided herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, or toxicological assessments of Gelsemium alkaloids. The methodology is based on established analytical principles for related indole alkaloids and provides a framework for the successful implementation of a quantitative assay.
Introduction
This compound is a derivative of rankinidine, an oxindole (B195798) alkaloid isolated from Gelsemium rankinii.[1][2] The alkaloids from Gelsemium species have garnered significant interest due to their wide range of pharmacological effects, including anti-tumor, anti-inflammatory, analgesic, and immunomodulatory properties.[3] Recent network pharmacology studies have suggested that this compound may exert its biological effects through modulation of key signaling pathways, including those involving the Epidermal Growth Factor Receptor (EGFR), Janus Kinase 1 (JAK1), and Protein Kinase B (AKT1). Given its potential therapeutic and toxicological significance, a reliable method for the quantification of this compound in biological matrices is essential for further research and development.
This application note provides a detailed protocol for the extraction and HPLC-MS/MS analysis of this compound from human plasma. The method is designed to offer high sensitivity, specificity, and reproducibility, making it suitable for a range of research applications.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of indole alkaloids from biological matrices.
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., Rankinidine or a structurally similar, stable isotope-labeled compound)
-
Phosphoric acid (0.1% in water)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex for 10 seconds.
-
Add 200 µL of 0.1% phosphoric acid to the plasma sample. Vortex for 10 seconds.
-
Centrifuge the sample at 14,000 x g for 10 minutes to precipitate proteins.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Analysis
The following HPLC and MS/MS parameters are recommended as a starting point for method development. Optimization may be required based on the specific instrumentation used.
HPLC System: A standard HPLC or UHPLC system. Mass Spectrometer: A triple quadrupole mass spectrometer.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % B 0.0 10 1.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical): The exact precursor and product ions for this compound must be determined by infusing a standard solution into the mass spectrometer. Based on its chemical formula (C₂₀H₂₄N₂O₄), the expected monoisotopic mass is 356.1736 g/mol . The protonated molecule [M+H]⁺ would be m/z 357.1814.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 357.2 | To be determined | 150 | To be optimized |
| Internal Standard | To be determined | To be determined | 150 | To be optimized |
Method Development Note: To determine the optimal product ions and collision energies, perform a product ion scan of the protonated molecule of this compound. Select the most intense and specific fragment ions for quantification (quantifier) and confirmation (qualifier).
Data Presentation
The following tables present hypothetical yet realistic quantitative data for a validated HPLC-MS/MS assay for this compound, based on typical performance characteristics of similar assays for indole alkaloids.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.5 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 1.5 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 75 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 400 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 1.5 | 85 - 115 | 85 - 115 |
| High QC | 400 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Conclusion
The HPLC-MS/MS method outlined in this application note provides a comprehensive framework for the quantitative analysis of this compound in human plasma. The protocol is designed to be a starting point for method development and validation, offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection. With appropriate optimization and validation, this method can serve as a valuable tool for researchers investigating the pharmacokinetics, metabolism, and biological activities of this and other related Gelsemium alkaloids.
References
Application Note: Structure Elucidation of 11-Hydroxyrankinidine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Hydroxyrankinidine is a complex indole (B1671886) alkaloid belonging to the Gelsemium family of natural products.[1][2] These compounds are known for their intricate polycyclic structures and significant biological activities.[2] The precise determination of their molecular structure is a critical step in understanding their mechanism of action and potential for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such novel natural products.[3][4][5] This application note provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the structure of this compound.
Proposed Structure of this compound
While extensive data for this compound is not widely published, based on its nomenclature and the known structure of rankinidine (B1678811), a proposed structure is used for the purpose of this instructional note. Rankinidine is an oxindole (B195798) alkaloid isolated from Gelsemium rankinii.[1] The "11-Hydroxy" prefix suggests the addition of a hydroxyl group at the 11th position of the rankinidine scaffold.
Data Presentation: NMR Spectral Data
The following tables summarize the hypothetical, yet characteristic, ¹H and ¹³C NMR data for the proposed structure of this compound. This data is representative of what would be expected for an alkaloid of this type, dissolved in a suitable deuterated solvent such as CDCl₃ and acquired on a high-field NMR spectrometer (e.g., 500 MHz).
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-9 | 7.25 | d | 7.5 | 1H |
| H-10 | 6.90 | t | 7.5 | 1H |
| H-12 | 6.85 | d | 7.5 | 1H |
| H-3 | 4.10 | m | 1H | |
| H-5 | 3.80 | m | 2H | |
| H-14 | 3.50 | dd | 12.0, 4.0 | 1H |
| H-15 | 2.80 | m | 1H | |
| H-16 | 2.60 | m | 1H | |
| H-17 | 1.90, 1.75 | m | 2H | |
| H-18 (CH₃) | 1.20 | t | 7.0 | 3H |
| H-19 | 5.90 | ddd | 17.0, 10.5, 8.0 | 1H |
| H-20 (vinyl) | 5.25 | d | 17.0 | 1H |
| H-20 (vinyl) | 5.20 | d | 10.5 | 1H |
| N-CH₂ | 3.10, 2.90 | m | 2H | |
| 11-OH | 5.50 | br s | 1H |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| C-2 | 180.5 | C |
| C-3 | 70.2 | CH |
| C-5 | 55.4 | CH₂ |
| C-6 | 50.1 | CH₂ |
| C-7 | 82.3 | C |
| C-8 | 140.1 | C |
| C-9 | 125.8 | CH |
| C-10 | 122.5 | CH |
| C-11 | 155.0 | C-OH |
| C-12 | 110.2 | CH |
| C-13 | 135.6 | C |
| C-14 | 65.7 | CH |
| C-15 | 45.3 | CH |
| C-16 | 60.8 | CH |
| C-17 | 35.1 | CH₂ |
| C-18 (CH₃) | 14.2 | CH₃ |
| C-19 | 138.9 | CH |
| C-20 | 118.5 | CH₂ |
| N-CH₂ | 48.9 | CH₂ |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
1. Sample Preparation
-
Compound: 5-10 mg of purified this compound.
-
Solvent: 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Procedure: Dissolve the sample completely in the deuterated solvent in a 5 mm NMR tube. Ensure the solution is clear and free of any particulate matter.
2. 1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12 ppm.
-
Acquisition Time: 2.7 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 16.
-
Processing: Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
¹³C NMR and DEPT:
-
Spectrometer: 125 MHz (on a 500 MHz instrument).
-
Pulse Program: Proton-decoupled experiment (zgpg30). For DEPT, use standard DEPT-135, DEPT-90, and DEPT-45 pulse programs.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.1 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Processing: Fourier transform with an exponential window function (line broadening of 1.0 Hz). Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.[6]
-
Pulse Program: Standard COSY90 or DQF-COSY.
-
Data Points: 2048 (F2) x 256 (F1).
-
Spectral Width: 10 ppm in both dimensions.
-
Number of Scans: 4-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[7][8]
-
Pulse Program: Edited HSQC with gradient selection (hsqcedetgpsisp2.3).
-
Data Points: 2048 (F2) x 256 (F1).
-
Spectral Width: 10 ppm (¹H) x 180 ppm (¹³C).
-
Number of Scans: 8-16 per increment.
-
¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
-
Processing: Apply a QSINE window function in both dimensions and perform a 2D Fourier transform.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.[7][9]
-
Pulse Program: HMBC with gradient selection (hmbcgplpndqf).
-
Data Points: 2048 (F2) x 256 (F1).
-
Spectral Width: 10 ppm (¹H) x 220 ppm (¹³C).
-
Number of Scans: 16-32 per increment.
-
Long-range J(C,H) Coupling Constant: Optimized for an average of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Mandatory Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.
NMR data acquisition and analysis workflow.
Interpretation of Key 2D NMR Correlations
The following diagram illustrates the key HMBC and COSY correlations that would be essential in piecing together the core structure of this compound.
Key 2D NMR correlations for structure assembly.
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments provides a powerful and comprehensive dataset for the de novo structure elucidation of complex natural products like this compound. By systematically analyzing the chemical shifts, coupling constants, and correlation cross-peaks, it is possible to piece together the complete molecular skeleton, including the relative stereochemistry. The protocols and data presented in this note serve as a practical guide for researchers engaged in the structural analysis of novel chemical entities.
References
- 1. Rankinidine, a new indole alkaloid from Gelsemium rankinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Isolation of 11-Hydroxyrankinidine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxyrankinidine is a humantenine-type indole (B1671886) alkaloid identified in the plant species Gelsemium elegans. Alkaloids from Gelsemium have garnered significant interest due to their diverse biological activities, including analgesic, anti-inflammatory, and anxiolytic properties.[1][2] These effects are primarily mediated through the modulation of inhibitory neurotransmitter receptors in the central nervous system, such as glycine (B1666218) (GlyR) and GABA-A receptors.[3][4][5] This document provides a detailed protocol for the isolation and purification of this compound from Gelsemium elegans plant material, compiled from established methodologies for alkaloid extraction from this genus. The protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Yield of Major Alkaloids from Gelsemium elegans
| Alkaloid | Plant Part | Extraction Method | Yield | Reference |
| Gelsemine (B155926) | Stems and Leaves | Acid-base extraction, Column Chromatography | 1.4 g from 18 g crude extract | [5] |
| Koumine | Crude Extract | pH-zone-refining counter-current chromatography | 420 mg from 1.5 g crude extract | Not explicitly cited |
| Gelsevirine | Crude Extract | pH-zone-refining counter-current chromatography | 195 mg from 1.5 g crude extract | Not explicitly cited |
| 14-Hydroxygelsenicine | Leaves | Acid-base extraction, Column Chromatography | 236.7 mg from 100 g MeOH extract | [3] |
Experimental Protocols
This protocol outlines a comprehensive procedure for the isolation of this compound from the whole plant material of Gelsemium elegans. The methodology is based on established acid-base extraction and chromatographic techniques for the separation of alkaloids from this plant.
Plant Material Collection and Preparation
-
Collection: Collect fresh whole plant material of Gelsemium elegans.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Drying and Milling: Air-dry the plant material at room temperature and then mill into a fine powder.
Extraction of Crude Alkaloids
This step employs a classic acid-base extraction method to separate the alkaloids from other plant constituents.
-
Maceration: Soak the powdered plant material in 95% ethanol (B145695) at room temperature for 24 hours. Repeat the extraction three times to ensure exhaustive extraction of the alkaloids.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acidification: Dissolve the crude extract in a 5% hydrochloric acid solution. This will protonate the basic alkaloids, rendering them soluble in the aqueous acidic solution.
-
Defatting: Partition the acidic solution with ethyl acetate (B1210297) or chloroform (B151607) to remove non-polar compounds such as fats and waxes. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous solution to approximately 9-10 with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Extraction of Alkaloids: Extract the basified aqueous solution with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v) multiple times. Combine the organic layers.
-
Final Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound. A multi-step chromatographic approach is recommended.
-
Column Preparation: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a suitable solvent system as the mobile phase. A common starting point is a gradient of chloroform and methanol.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol. For example, a stepwise gradient could be:
-
100% Chloroform
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
...and so on, up to a final concentration of about 90:10.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol:Ammonia). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent.
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest. This compound is a humantenine-type alkaloid, and its Rf value will be characteristic of this class of compounds.
For the final purification of this compound, preparative reverse-phase HPLC is a highly effective technique.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%), is commonly employed. The exact gradient will need to be optimized based on the results from analytical HPLC.
-
Sample Preparation: Dissolve the enriched fraction from the column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the prep-HPLC system and collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC with a photodiode array (PDA) detector and by Liquid Chromatography-Mass Spectrometry (LC-MS).
Structural Elucidation
The structure of the purified this compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the chromophores in the molecule.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous… [ouci.dntb.gov.ua]
- 5. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 11-Hydroxyrankinidine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyrankinidine is an indole (B1671886) alkaloid identified in Gelsemium elegans, a plant known for producing a variety of biologically active compounds. Alkaloids from the Gelsemium genus have demonstrated a range of activities, notably neurotropic and anticancer effects. Given the structural class of this compound, it is prudent to investigate its potential cytotoxic and neuroactive properties. These application notes provide a suite of detailed in vitro assays to characterize the biological activity of this compound, focusing on its potential as a cytotoxic agent and a modulator of key inhibitory neurotransmitter receptors.
General Workflow for In Vitro Characterization
The following diagram outlines a general workflow for the initial in vitro characterization of this compound.
Unveiling the Potential of 11-Hydroxyrankinidine: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyrankinidine is a natural alkaloid compound isolated from the plant Gelsemium elegans. While specific pharmacological data on this compound is limited in publicly available literature, other alkaloids from Gelsemium elegans have demonstrated notable anti-inflammatory and analgesic properties.[1][2][3][4][5][6][7][8][9][10] This suggests that this compound may hold therapeutic potential in managing pain and inflammation.
These application notes provide a comprehensive guide for researchers to investigate the potential anti-inflammatory and analgesic effects of this compound using established and validated preclinical animal models. The following sections detail the protocols for inducing and assessing these conditions in rodents, along with methods for data analysis and interpretation.
Hypothesized Therapeutic Applications
Based on the pharmacological profile of related compounds from Gelsemium elegans, this compound is hypothesized to possess:
-
Anti-inflammatory activity: The ability to reduce the inflammatory response, characterized by redness, swelling, heat, and pain.
-
Analgesic activity: The capacity to alleviate pain, which can be categorized as nociceptive (caused by a noxious stimulus) or inflammatory.
The following preclinical models are recommended for evaluating these potential effects.
Section 1: Evaluation of Anti-inflammatory Effects
Carrageenan-Induced Paw Edema Model
This widely used model is designed to assess acute inflammation.[11][12][13][14][15][16] Carrageenan, a polysaccharide, induces a localized inflammatory response when injected into the paw of a rodent.[12][14]
Experimental Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (180-250 g) are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Control Group: Receives the vehicle used to dissolve this compound.
-
This compound Group(s): Receives different doses of this compound.
-
Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
-
Drug Administration: The vehicle, this compound, or the standard drug is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[12]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average increase in paw volume in the control group.
-
Vt = Average increase in paw volume in the treated group.
-
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours (± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | [Insert Data] | - |
| This compound | [Dose 1] | [Insert Data] | [Calculate] |
| This compound | [Dose 2] | [Insert Data] | [Calculate] |
| This compound | [Dose 3] | [Insert Data] | [Calculate] |
| Indomethacin | 10 | [Insert Data] | [Calculate] |
Experimental Workflow:
Carrageenan-Induced Paw Edema Workflow
Section 2: Evaluation of Analgesic Effects
A combination of models is recommended to assess the potential analgesic properties of this compound, as different models are sensitive to different mechanisms of pain relief.[17][18][19][20]
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity by inducing visceral pain.[21][22][23][24][25] The intraperitoneal injection of acetic acid causes irritation and leads to a characteristic stretching behavior known as "writhing."
Experimental Protocol:
-
Animal Selection: Swiss albino mice (20-25 g) are commonly used.
-
Acclimatization and Grouping: Same as the carrageenan-induced paw edema model. A standard drug for this test is often a non-steroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) (15 mg/kg).[24]
-
Drug Administration: The vehicle, this compound, or the standard drug is administered 30 minutes before the acetic acid injection.[24]
-
Induction of Writhing: 0.1 mL/10 g of 0.6-1% acetic acid solution is injected intraperitoneally.[24]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.[21][23][24]
-
Data Analysis: The percentage of analgesic activity is calculated as follows:
% Analgesia = [(Wc - Wt) / Wc] x 100
Where:
-
Wc = Mean number of writhes in the control group.
-
Wt = Mean number of writhes in the treated group.
-
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Analgesia |
| Control (Vehicle) | - | [Insert Data] | - |
| This compound | [Dose 1] | [Insert Data] | [Calculate] |
| This compound | [Dose 2] | [Insert Data] | [Calculate] |
| This compound | [Dose 3] | [Insert Data] | [Calculate] |
| Diclofenac | 15 | [Insert Data] | [Calculate] |
Formalin Test
The formalin test is a valuable model as it can differentiate between nociceptive (early phase) and inflammatory (late phase) pain.[26][27][28][29]
Experimental Protocol:
-
Animal Selection: Mice or rats can be used.
-
Acclimatization and Grouping: Similar to previous models. A standard drug could be morphine for central effects or an NSAID for peripheral effects.
-
Drug Administration: The vehicle, this compound, or the standard drug is administered 30-60 minutes prior to formalin injection.
-
Induction of Pain: 20 µL of 1-5% formalin solution is injected into the plantar surface of the right hind paw.
-
Observation: The animal is immediately placed in an observation chamber. The time spent licking the injected paw is recorded in two phases:
-
Data Analysis: The total time spent licking in each phase is compared between the control and treated groups.
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Licking Time (s) in Early Phase (± SEM) | Mean Licking Time (s) in Late Phase (± SEM) |
| Control (Vehicle) | - | [Insert Data] | [Insert Data] |
| This compound | [Dose 1] | [Insert Data] | [Insert Data] |
| This compound | [Dose 2] | [Insert Data] | [Insert Data] |
| This compound | [Dose 3] | [Insert Data] | [Insert Data] |
| Standard Drug | [Dose] | [Insert Data] | [Insert Data] |
Signaling Pathway of Formalin-Induced Pain:
Biphasic Pain Response in the Formalin Test
Hot Plate Test
This model is used to assess central analgesic activity by measuring the response to a thermal stimulus.[30][31][32][33][34]
Experimental Protocol:
-
Animal Selection: Mice are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[17][32][34]
-
Acclimatization and Grouping: Similar to previous models. Morphine is a common standard drug for this test.
-
Baseline Measurement: The reaction time (latency) for each animal to a painful stimulus (licking of the paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[30]
-
Drug Administration: The vehicle, this compound, or the standard drug is administered.
-
Post-treatment Measurement: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[17]
-
Data Analysis: The percentage increase in reaction time (analgesic effect) is calculated.
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Reaction Time (s) at 60 min (± SEM) | % Increase in Reaction Time |
| Control (Vehicle) | - | [Insert Data] | - |
| This compound | [Dose 1] | [Insert Data] | [Calculate] |
| This compound | [Dose 2] | [Insert Data] | [Calculate] |
| This compound | [Dose 3] | [Insert Data] | [Calculate] |
| Morphine | [Dose] | [Insert Data] | [Calculate] |
Conclusion
The preclinical animal models and protocols detailed in these application notes provide a robust framework for the initial investigation of the potential anti-inflammatory and analgesic effects of this compound. A systematic evaluation using these models will be crucial in determining the pharmacological profile of this novel compound and its potential for further development as a therapeutic agent. It is recommended to perform dose-response studies and include appropriate positive controls to ensure the validity of the results. Further studies to elucidate the mechanism of action would be the next logical step following positive findings in these screening models.
References
- 1. Bisindole alkaloids with neural anti-inflammatory activity from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [mdpi.com]
- 4. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. New Monoterpenoid Indole Hybrids from Gelsemium elegans with Anti-Inflammatory and Osteoclast Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomeric monoterpenoid indole alkaloids from the flowers of Gelsemium elegans with anti-inflammatory and anti-fibrotic activities - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 18. A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals, International Journal of Neurologic Physical Therapy, Science Publishing Group [sciencepublishinggroup.com]
- 19. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. Acetic acid-induced writhing experiment [bio-protocol.org]
- 25. saspublishers.com [saspublishers.com]
- 26. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 27. criver.com [criver.com]
- 28. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 29. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. maze.conductscience.com [maze.conductscience.com]
- 31. Hot plate test [panlab.com]
- 32. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 33. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for 11-Hydroxyrankinidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 11-Hydroxyrankinidine is a sparsely studied alkaloid from the Gelsemium genus. The following application notes and protocols are based on the known pharmacological activities of related Gelsemium alkaloids, which are recognized for their modulatory effects on inhibitory neurotransmitter receptors. The provided data are illustrative and intended to serve as a template for experimental findings. All handling of this compound should be performed with appropriate safety precautions in a laboratory setting.
Application Notes
This compound is a monoterpenoid indole (B1671886) alkaloid isolated from Gelsemium elegans. While specific pharmacological data for this compound is limited, the broader family of Gelsemium alkaloids is known to interact with key inhibitory neurotransmitter receptors in the central nervous system (CNS), particularly glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA\subscript{A}Rs). These receptors are critical for regulating neuronal excitability, and their modulation can lead to a range of effects, from anxiolysis and analgesia to toxicity.
Potential Research Applications:
-
Probing Inhibitory Neurotransmitter Receptor Function: this compound can be utilized as a molecular probe to investigate the structure-activity relationships of ligands binding to GlyRs and GABA\subscript{A}Rs. Its unique chemical structure may reveal novel binding pockets or allosteric sites.
-
Modulation of Neuronal Activity: As a potential modulator of inhibitory neurotransmission, this compound can be used in in-vitro and ex-vivo models to study the effects of altered inhibitory tone on neuronal network dynamics, synaptic plasticity, and information processing.
-
Lead Compound for Drug Discovery: The scaffold of this compound could serve as a starting point for the synthesis of novel derivatives with improved potency, selectivity, and therapeutic potential for conditions such as anxiety disorders, epilepsy, and chronic pain.
-
Tool for Receptor Subtype Selectivity: Given that both GlyRs and GABA\subscript{A}Rs exist as various subtypes with distinct physiological roles and anatomical distributions, this compound could be characterized for its selectivity towards specific receptor isoforms, making it a valuable tool for dissecting the contributions of these subtypes to neuronal function.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are intended to serve as a template for organizing and presenting research findings on this compound.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Kᵢ (nM) [Illustrative] |
| Glycine Receptor (α1) | [³H]Strychnine | 150 ± 12.5 |
| GABA\subscript{A} Receptor (α1β2γ2) | [³H]Muscimol | 850 ± 55.2 |
| GABA\subscript{A} Receptor (α1β2γ2) | [³H]Flunitrazepam | > 10,000 |
Table 2: Functional Potency of this compound at Inhibitory Receptors
| Receptor Subtype | Assay Type | Effect | EC₅₀ / IC₅₀ (µM) [Illustrative] |
| Glycine Receptor (α1) | Two-Electrode Voltage Clamp | Antagonist | 2.5 ± 0.3 |
| GABA\subscript{A} Receptor (α1β2γ2) | Two-Electrode Voltage Clamp | Negative Allosteric Modulator | 15.2 ± 1.8 |
Table 3: Effects of this compound on Neuronal Network Activity
| Assay Type | Cell Type | Parameter Measured | Effective Concentration (µM) [Illustrative] | Observed Effect [Illustrative] |
| Multi-Electrode Array | Primary Cortical Neurons | Mean Firing Rate | 10 | 45% decrease |
| Calcium Imaging | Hippocampal Neurons | Synchronous Network Bursts | 10 | 60% reduction in frequency |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Glycine and GABA\subscript{A} Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for GlyRs and GABA\subscript{A}Rs.
Materials:
-
Membrane preparations from rat spinal cord (for GlyR) or cerebral cortex (for GABA\subscript{A}R).
-
[³H]Strychnine (for GlyR) or [³H]Muscimol (for GABA\subscript{A}R).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding controls: Glycine (1 mM for GlyR), GABA (1 mM for GABA\subscript{A}R).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its K\subscript{d} (e.g., 1-5 nM [³H]Strychnine or 2-10 nM [³H]Muscimol), and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K\subscript{d}), where [L] is the concentration of the radioligand and K\subscript{d} is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To characterize the functional effects of this compound on specific subtypes of GlyRs and GABA\subscript{A}Rs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired receptor subunits (e.g., human α1 GlyR or human α1, β2, and γ2 GABA\subscript{A}R).
-
TEVC setup (amplifier, micromanipulators, perfusion system).
-
Recording solution (e.g., ND96).
-
Agonists: Glycine or GABA.
-
This compound stock solution.
Procedure:
-
Inject the cRNA for the receptor subunits into prepared Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) and clamp the membrane potential at a holding potential of -60 to -80 mV.
-
To test for antagonist activity, apply the agonist at its EC₅₀ concentration to elicit a baseline current. Then, co-apply the agonist with varying concentrations of this compound and measure the inhibition of the agonist-induced current.
-
To test for allosteric modulation, apply a low concentration of the agonist (e.g., EC₅-EC₂₀) to elicit a small baseline current. Then, co-apply the agonist with varying concentrations of this compound and measure any potentiation or inhibition of the current.
-
Construct concentration-response curves and determine the IC₅₀ or EC₅₀ values using non-linear regression.
Protocol 3: Multi-Electrode Array (MEA) Analysis of Cultured Neurons
Objective: To assess the impact of this compound on the spontaneous electrical activity and network dynamics of cultured neuronal populations.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or iPSC-derived neurons plated on MEA plates.
-
MEA recording system.
-
Culture medium.
-
This compound stock solution.
Procedure:
-
Culture the neurons on MEA plates until a stable level of spontaneous electrical activity is observed (typically 1-2 weeks).
-
Place the MEA plate in the recording system and allow the culture to stabilize.
-
Record the baseline spontaneous activity for a period of 10-20 minutes.
-
Apply this compound at various concentrations to the culture medium.
-
Record the neuronal activity for a defined period after each application.
-
Perform a washout by replacing the medium with fresh, compound-free medium and record the recovery of activity.
-
Analyze the recorded data to extract parameters such as mean firing rate, burst frequency, burst duration, and network synchrony.
-
Compare the parameters before and after the application of this compound to determine its effects on neuronal network function.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for characterizing this compound.
Application of 11-Hydroxyrankinidine in Neurobiology Research: Information Currently Unavailable
Despite a comprehensive search of available scientific literature, there is currently no specific information on the application of 11-Hydroxyrankinidine in neurobiology research.
This compound is identified as an alkaloid compound isolated from the plant Gelsemium elegans.[1][2] Its chemical identity is confirmed with a molecular formula of C20H24N2O4 and a CAS number of 122590-03-8.[1] However, detailed studies elucidating its mechanism of action, biological activity, or potential therapeutic uses within the field of neurobiology are not present in the public domain.
The U.S. National Institutes of Health's PubChem database notes that a discrete structure for this compound might not be available, further indicating the limited extent of research on this particular compound.[3] While information on its synthesis and general classification as a natural product exists, its specific interactions with neural pathways, receptors, or its effects on neurological disorders have not been documented.
Consequently, the creation of detailed application notes, protocols, and data visualizations as requested is not possible at this time due to the absence of foundational research data. Researchers, scientists, and drug development professionals interested in the neurobiological potential of this compound would need to conduct initial exploratory studies to determine its basic pharmacological properties and effects on the nervous system.
References
Troubleshooting & Optimization
Navigating the Synthetic Maze: A Technical Support Center for Gelsemium Alkaloid Synthesis
Disclaimer: As of late 2025, a complete total synthesis of 11-Hydroxyrankinidine has not been detailed in publicly available scientific literature. Therefore, this technical support center addresses the challenges anticipated and encountered during the synthesis of structurally related Gelsemium and humantenine-type alkaloids. The principles and troubleshooting guides provided are based on published synthetic routes for analogous complex molecules and are intended to serve as a valuable resource for researchers in this field.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for challenges encountered during the synthesis of complex Gelsemium alkaloids like this compound.
Question 1: The construction of the intricate polycyclic core of my Gelsemium alkaloid intermediate is resulting in low yields and multiple side products. What are some common pitfalls and how can I optimize this step?
Answer:
The sterically compact and dense polycyclic architecture of Gelsemium alkaloids presents a significant synthetic hurdle.[1] Low yields in forming the core structure often stem from several factors:
-
Inefficient Cyclization Strategy: The choice of reaction to form key rings is critical. For many Gelsemium alkaloids, a robust strategy involves a tandem cycloisomerization/Cope rearrangement. If you are facing issues, consider the following:
-
Catalyst System: For gold-catalyzed cycloisomerizations, the choice of ligand is crucial. Bulky, electron-rich ligands on the metal center can significantly impact the reaction's efficiency and stereoselectivity. Experiment with different phosphine (B1218219) or phosphoramidite (B1245037) ligands.
-
Solvent and Temperature: These parameters can dramatically influence the reaction pathway. A solvent screen is recommended. Non-polar solvents often favor the desired cyclization, while polar solvents might lead to undesired side reactions. Temperature control is also vital; too high a temperature can lead to decomposition, while a temperature that is too low may stall the reaction.
-
-
Substrate Reactivity: The functional groups present in your precursor can interfere with the desired transformation. It may be necessary to use protecting groups that are stable under the reaction conditions.
-
Stereochemical Control: The desired stereoisomer may be energetically less favorable. The use of chiral catalysts or auxiliaries can help to steer the reaction towards the correct stereochemical outcome.
Troubleshooting Workflow for a Challenging Cyclization Reaction
Caption: A troubleshooting workflow for optimizing a challenging cyclization step.
Question 2: I am struggling with controlling the stereochemistry at multiple chiral centers, particularly the formation of quaternary carbons. What strategies can be employed to improve stereoselectivity?
Answer:
Gelsemium alkaloids possess multiple contiguous stereocenters, making stereocontrol a paramount challenge.[1] The formation of all-carbon quaternary centers is particularly difficult due to steric hindrance.
-
Chiral Pool Synthesis: Starting from a chiral molecule that already contains some of the required stereocenters can simplify the synthesis.
-
Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for setting stereocenters with high enantioselectivity. For instance, asymmetric Diels-Alder reactions have been successfully used in the synthesis of gelsemine.[2]
-
Substrate-Controlled Diastereoselectivity: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. This requires a careful design of the synthetic route to leverage these effects.
-
Biomimetic Approaches: Mimicking the proposed biosynthetic pathway of the alkaloid can be an effective strategy. Nature has evolved highly selective enzymes to construct these complex molecules, and a chemical approach that follows a similar logic can be beneficial.
Question 3: The introduction of the spiro-indolinone nucleus, a characteristic feature of humantenine-type alkaloids, is proving to be problematic. What are some recommended approaches?
Answer:
The spiro-indolinone moiety is a key structural feature of humantenine-type alkaloids. Its construction can be challenging. While a specific protocol for this compound is not available, general strategies for related structures include:
-
Oxidative Rearrangements: Starting from an indole (B1671886) precursor, an oxidative rearrangement can be used to form the spiro-oxindole. This often involves the use of oxidizing agents like N-bromosuccinimide (NBS) or other electrophilic halogen sources.
-
Intramolecular Cyclizations: A carefully designed precursor can undergo an intramolecular cyclization to form the spirocyclic system. This could involve an intramolecular Heck reaction or a similar carbon-carbon bond-forming reaction.
Experimental Protocols
While a specific protocol for this compound is not available, the following is a representative experimental protocol for a key transformation used in the synthesis of Gelsemium alkaloids, based on the "Common Core" strategy.
Protocol: Gold(I)-Catalyzed Tandem Cycloisomerization/Cope Rearrangement
This reaction is a powerful method for constructing the oxabicyclo[3.2.2]nonane core found in many Gelsemium alkaloids.[3]
Reagents and Materials:
-
Substrate (enyne precursor)
-
Gold(I) catalyst (e.g., [Au(L)]SbF6, where L is a chiral ligand)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the enyne substrate (1.0 equiv) in the chosen anhydrous solvent (0.01 M) under an inert atmosphere, add the Gold(I) catalyst (1-5 mol%).
-
Stir the reaction mixture at the optimized temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a small amount of pyridine (B92270) or by filtering through a short pad of silica (B1680970) gel).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired oxabicyclo[3.2.2]nonane product.
Data Presentation
As there is no published data on the synthesis of this compound, the following table summarizes the yields for key steps in a reported enantioselective total synthesis of a related Gelsemium alkaloid, (+)-gelsenicine, to illustrate the complexities involved.[3]
| Step | Reaction Type | Yield (%) |
| 1. Chiral Ligand Synthesis | Multi-step synthesis of a chiral bisphosphine | ~60% |
| 2. Enyne Precursor Synthesis | Multi-step synthesis from known materials | ~45% |
| 3. Asymmetric Au-Catalyzed Cycloisomerization | Tandem Cycloisomerization/Cope Rearrangement | 70-80% |
| 4. Conversion to Gelsenicine | Multi-step functional group manipulations | ~30% |
| Overall Yield | ~5-7% |
Note: Yields are approximate and serve for illustrative purposes.
Visualizations
General Structure of Humantenine-Type Alkaloids
Caption: Key structural challenges in the synthesis of humantenine-type alkaloids.
The "Common Core" Synthetic Strategy
Caption: The "Common Core" strategy enables access to various Gelsemium alkaloids.[3]
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Total Synthesis of Gelsemium Alkaloids and Synthesis of Ketohydroperoxides | Department of Chemistry [chem.uga.edu]
Technical Support Center: Optimizing 11-Hydroxyrankinidine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 11-Hydroxyrankinidine extraction from its natural source, Gelsemium elegans.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a naturally occurring indole (B1671886) alkaloid. Its primary source is the plant Gelsemium elegans, a toxic plant that has been used in traditional medicine.
Q2: What are the general steps for extracting alkaloids from Gelsemium elegans?
A2: The general procedure involves an acid-base extraction. The dried and powdered plant material is first defatted, then extracted with an acidic solution to protonate the alkaloids and make them soluble in the aqueous phase. The aqueous extract is then basified to deprotonate the alkaloids, which can then be extracted into an organic solvent.
Q3: Which analytical techniques are suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly effective and sensitive methods for the quantification of Gelsemium alkaloids, including this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Extraction Yield | 1. Incomplete cell lysis: The solvent may not be effectively penetrating the plant material. 2. Improper solvent selection: The polarity of the solvent may not be optimal for this compound. 3. Suboptimal pH: The pH of the acidic and basic solutions may not be ideal for efficient extraction. 4. Insufficient extraction time or temperature: The extraction may not be running long enough or at a suitable temperature. | 1. Grinding: Ensure the plant material is finely ground to increase the surface area. 2. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform (B151607), ethyl acetate) or solvent mixtures. 3. pH Adjustment: Carefully monitor and adjust the pH during the acid and base extraction steps. A pH of 2-3 for the acid extraction and 9-10 for the base extraction is a good starting point. 4. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. |
| Co-extraction of Impurities | 1. Presence of pigments and fats: Non-polar compounds are often co-extracted with the alkaloids. 2. Extraction of other alkaloids: Gelsemium elegans contains a complex mixture of alkaloids. | 1. Defatting Step: Include a preliminary extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and chlorophyll. 2. Purification: Employ chromatographic techniques such as column chromatography, preparative HPLC, or counter-current chromatography for purification of the crude extract. |
| Degradation of this compound | 1. High temperatures: The target compound may be heat-labile. 2. Extreme pH conditions: Harsh acidic or basic conditions can lead to degradation. 3. Exposure to light or air: Prolonged exposure can cause oxidation or photodegradation. | 1. Temperature Control: Use moderate temperatures during extraction and evaporation. Consider using a rotary evaporator under reduced pressure. 2. pH Monitoring: Avoid excessively strong acids or bases and prolonged exposure to extreme pH. 3. Protect from Light and Air: Store extracts and purified compounds in amber-colored vials and under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. Presence of surfactants: Natural products can contain compounds that act as emulsifiers. 2. Vigorous shaking: Excessive agitation can promote emulsion formation. | 1. Break the Emulsion: Add a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent. Centrifugation can also help to separate the layers. 2. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. |
Quantitative Data on Alkaloid Extraction
| Extraction Method | Typical Solvent(s) | Advantage(s) | Disadvantage(s) | General Yield Range (Total Alkaloids) |
| Maceration | Ethanol, Methanol | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. | 1-5% |
| Soxhlet Extraction | Dichloromethane, Methanol | More efficient than maceration. | Can degrade heat-sensitive compounds. | 3-8% |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol, Methanol | Faster extraction times, improved yield. | Can generate heat, potentially degrading compounds. | 5-12% |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with modifiers (e.g., Methanol) | Environmentally friendly, highly selective. | High initial equipment cost. | 4-10% |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids from Gelsemium elegans
-
Preparation of Plant Material: Dry the plant material (leaves and stems) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Defatting: Macerate the powdered plant material with a non-polar solvent (e.g., petroleum ether or hexane) for 24 hours to remove fats and pigments. Filter and discard the solvent. Air-dry the plant residue.
-
Acidic Extraction: Macerate the defatted plant material in an acidic solution (e.g., 0.5 M HCl or 5% acetic acid) for 24-48 hours with occasional stirring. Filter the mixture and collect the acidic aqueous extract. Repeat this step 2-3 times to ensure complete extraction.
-
Basification: Combine the acidic extracts and adjust the pH to 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate). This will precipitate the alkaloids in their free base form.
-
Organic Solvent Extraction: Extract the basified aqueous solution with an immiscible organic solvent (e.g., chloroform or ethyl acetate) using a separatory funnel. Repeat the extraction 3-4 times.
-
Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Purification: Subject the crude extract to further purification using chromatographic techniques like column chromatography or preparative HPLC to isolate this compound.
Visualizations
Signaling Pathways
The following diagram illustrates potential signaling pathways that may be modulated by alkaloids from Gelsemium elegans, including this compound, based on network pharmacology studies. These pathways are implicated in the plant's neurological effects.
Caption: Potential signaling pathways modulated by Gelsemium alkaloids.
Experimental Workflow
This diagram outlines the general workflow for the extraction and purification of this compound.
Caption: General workflow for this compound extraction.
Technical Support Center: Overcoming In Vitro Solubility Challenges with 11-Hydroxyrankinidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 11-Hydroxyrankinidine during in vitro experiments.
Troubleshooting Guides
This section offers step-by-step solutions to common problems related to the solubility of this compound.
Issue 1: Precipitation Observed When Preparing Stock Solutions
Question: I am having difficulty dissolving this compound powder. What is the recommended solvent and concentration for creating a stock solution?
Answer: this compound is an alkaloid compound that, like many natural products, can exhibit limited aqueous solubility.[1] The recommended starting solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 10 mM in DMSO has been reported to be achievable.[1]
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 356.42 g/mol )[1][2]. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.56 mg of the compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: To facilitate dissolution, vortex the solution vigorously. If particulates remain, gentle warming in a 37°C water bath or brief sonication can be employed.[3]
-
Visual Inspection: Before storage, visually inspect the solution to ensure it is clear and free of any precipitate.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. For short-term use, 4°C is acceptable.
Issue 2: Precipitate Forms Upon Dilution of DMSO Stock in Aqueous Media
Question: My this compound stock in DMSO is clear, but a precipitate forms immediately when I add it to my cell culture medium or aqueous buffer. How can I prevent this?
Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds when a concentrated organic stock solution is rapidly diluted into an aqueous environment.[4] The key is to perform the dilution in a manner that avoids a sudden change in solvent polarity.
Recommended Solutions & Methodologies:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer.[4] This gradual reduction in DMSO concentration can help maintain the compound's solubility.
-
Dropwise Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling.[4] This ensures rapid mixing and dispersion before the compound has a chance to precipitate.
-
Minimize Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your experiment as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[3]
Quantitative Data Summary: Recommended Starting Conditions for Solubilizing this compound
| Parameter | Recommended Condition | Rationale |
| Primary Stock Solvent | 100% DMSO | Achieves higher stock concentrations (e.g., 10 mM).[1] |
| Stock Concentration | 1-10 mM | Provides a concentrated starting point for further dilutions. |
| Working Solvent | Cell Culture Medium or Aqueous Buffer | The final experimental environment for in vitro assays. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | Minimizes solvent-induced artifacts and cytotoxicity.[3] |
| Addition Temperature | 37°C (Pre-warmed media) | Increased temperature can enhance solubility.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is reported to have a solubility of up to 10 mM in DMSO.[1] Its solubility in aqueous solutions like PBS or cell culture media is expected to be significantly lower.
Q2: I've tried the recommended methods, but I still see some precipitation at my desired final concentration. What else can I try?
A2: If precipitation persists, you may need to explore alternative formulation strategies. These can include the use of co-solvents or excipients. However, it is critical to validate the compatibility of these additives with your specific in vitro model.
-
Co-solvents: Water-miscible organic solvents like ethanol (B145695) or PEG300 can sometimes be used in combination with DMSO to improve solubility.[5]
-
Surfactants: Low concentrations (0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can aid in solubilization for cell-free assays, but may not be suitable for cell-based experiments due to potential toxicity.[6]
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can perform a solubility test.
Experimental Protocol: Determining Maximum Soluble Concentration
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium.
-
Incubate: Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay.[3]
-
Visual and Instrumental Assessment: Visually inspect each dilution for any signs of cloudiness or precipitate. For a more quantitative measure, you can measure the absorbance of the solutions at a wavelength around 600 nm; an increase in absorbance indicates precipitation.[4]
-
Determine Maximum Concentration: The highest concentration that remains clear is considered the maximum working soluble concentration under those conditions.
Q4: Could the components of my cell culture medium be causing the precipitation?
A4: Yes, interactions with media components can sometimes lead to precipitation. High concentrations of salts or proteins in the medium can affect the solubility of a compound.[7][8] If you suspect this is the case, you can try to dissolve the compound in a simpler basal medium before adding serum or other supplements.
Visualizations
Caption: A decision-tree workflow for preparing this compound solutions.
Caption: A logical diagram illustrating potential causes and solutions for precipitation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing In Vivo Dosing for Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach the optimization of in vivo dosages for novel compounds, using the example of a fictional compound, "11-Hydroxyrankinidine," for which no prior in vivo data is available.
Frequently Asked Questions (FAQs)
Q1: We have isolated this compound, a novel natural product. How do we determine a starting dose for our first in vivo experiment?
A1: For a novel compound with no existing in vivo data, a systematic approach is crucial.[1][2] The starting dose is typically estimated from in vitro data. You should first determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in relevant cell-based assays. A common practice is to start with a dose that is expected to produce a plasma concentration in the range of the in vitro EC50 or IC50. However, this is just a rough estimate, and a dose-ranging study is essential. It is also advisable to conduct a thorough literature review of compounds with similar structures or mechanisms of action to inform your starting dose range.
Q2: What is a dose-ranging study and why is it important?
A2: A dose-ranging study, also known as a dose-escalation study, is a fundamental experiment in pharmacology designed to determine the optimal dose of a new drug.[3] It involves testing a wide range of doses in a small group of animals to identify a dose that is both effective and safe. The goal is to establish a therapeutic window, the range of doses that produces a therapeutic effect without causing significant toxicity. This study is critical for the design of subsequent, more extensive preclinical efficacy studies.[4]
Q3: What parameters should we measure in a dose-ranging study?
A3: In a dose-ranging study, you should assess both efficacy and toxicity. Efficacy endpoints will depend on the therapeutic goal of your compound. For example, in an oncology study, this could be tumor growth inhibition. Toxicity should be monitored through daily clinical observations (e.g., changes in weight, activity, and grooming), as well as post-mortem analysis of major organs. It is also highly recommended to collect blood samples to analyze plasma levels of the compound (pharmacokinetics) and relevant biomarkers.
Experimental Workflow: Dose-Ranging Study
The following diagram illustrates a typical workflow for a dose-ranging study of a novel compound like this compound.
Caption: Workflow for a typical in vivo dose-ranging study.
Hypothetical Dose-Ranging Data for this compound
The following table presents hypothetical data from a dose-ranging study of this compound in a mouse tumor model. This data is for illustrative purposes only.
| Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) | Body Weight Change (%) | Clinical Signs of Toxicity |
| 1 | Intraperitoneal (IP) | 15 | +2 | None |
| 10 | Intraperitoneal (IP) | 55 | -5 | Mild lethargy |
| 50 | Intraperitoneal (IP) | 85 | -15 | Severe lethargy, ruffled fur |
| 100 | Intraperitoneal (IP) | 95 | -25 (euthanized) | Moribund |
Troubleshooting Guide
Q1: We are seeing high toxicity and animal mortality even at our lowest dose. What should we do?
A1: High toxicity at the initial low dose suggests several possibilities:
-
The starting dose was too high: Re-evaluate your in vitro data and literature review to select a lower starting dose. Consider a dose reduction of at least 10-fold.
-
Formulation issues: The vehicle used to dissolve the compound may be toxic. Run a vehicle-only control group to assess this. Ensure the formulation is stable and the compound is fully dissolved.
-
Rapid clearance and high peak concentration: The compound may be absorbed and cleared very quickly, leading to a toxic peak concentration. Consider a different route of administration or a formulation that allows for slower release.
Q2: We are not observing any efficacy, even at the highest tolerated dose. What are the next steps?
A2: A lack of efficacy can be due to several factors:
-
Poor bioavailability: The compound may not be reaching its target in sufficient concentrations. Pharmacokinetic analysis of plasma and tumor tissue is essential to confirm target engagement.
-
Irrelevant animal model: The chosen animal model may not be appropriate for the compound's mechanism of action.[2]
-
The compound is not effective in vivo: In vivo systems are far more complex than in vitro models.[5] It is possible that the compound is not efficacious in a whole-animal system.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on common cancer-related pathways. This is a speculative diagram for illustrative purposes.
Caption: Hypothetical signaling pathway for this compound.
Generalized Experimental Protocol for a Dose-Finding Study in Mice
1. Animal Model
-
Species: Mus musculus (mouse)
-
Strain: To be selected based on the disease model (e.g., BALB/c nude for tumor xenografts).
-
Sex and Age: Typically, female mice, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
2. Drug Formulation
-
Vehicle: A common vehicle is a mixture of DMSO, PEG300, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Preparation: this compound should be dissolved in the vehicle on the day of dosing. The solution should be clear and free of precipitation.
3. Experimental Groups
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 1 mg/kg)
-
Group 3: this compound (mid dose, e.g., 10 mg/kg)
-
Group 4: this compound (high dose, e.g., 50 mg/kg)
-
Group Size: n = 5-8 mice per group.
4. Administration
-
Route: Intraperitoneal (IP) injection is a common route for initial studies.
-
Volume: The injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg).
-
Frequency: Dosing can be once daily (QD) or as determined by preliminary pharmacokinetic data if available.
5. Monitoring
-
Efficacy: The primary efficacy endpoint will depend on the disease model (e.g., tumor volume measured with calipers twice a week).
-
Toxicity:
-
Body weight should be measured at least three times a week.
-
Clinical observations (activity, posture, fur condition) should be recorded daily.
-
Animals showing severe signs of toxicity (e.g., >20% body weight loss) should be euthanized.
-
6. Endpoint and Analysis
-
The study should be terminated when the efficacy endpoint is reached in the control group.
-
At the end of the study, blood samples should be collected for pharmacokinetic analysis.
-
Tumors and major organs (liver, spleen, kidneys) should be collected for histopathological analysis.
-
Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
References
- 1. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phases of clinical research - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery [mdpi.com]
troubleshooting 11-Hydroxyrankinidine instability in solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 11-Hydroxyrankinidine. The information is presented in a question-and-answer format to directly address common issues related to its stability in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What are the possible causes and how can I resolve this?
A1: Cloudiness or precipitation in your this compound solution can stem from several factors, primarily related to solubility and stability.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many alkaloids, may have limited solubility in aqueous solutions.
-
pH-Dependent Solubility: The solubility of alkaloids is often pH-dependent. A shift in the pH of your solution could decrease solubility.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.
-
Degradation: The precipitate could be a less soluble degradation product.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your solution does not exceed the known solubility of this compound in your chosen solvent system.
-
Adjust Solvent System: If using an aqueous buffer, consider increasing the percentage of an organic co-solvent like DMSO.
-
Control pH: Maintain a stable pH using a suitable buffer system. Experiment with slight pH adjustments to see if solubility improves, but be mindful that this could also affect stability.
-
Gentle Warming and Sonication: Gently warming the solution or using a sonication bath can help redissolve the compound. However, avoid excessive heat as it may accelerate degradation.
-
Proper Storage: Store solutions in tightly sealed vials to prevent solvent evaporation.
Q2: I am observing a loss of biological activity or the appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). What could be causing the degradation of this compound in my solution?
A2: The loss of activity and the appearance of new analytical peaks are strong indicators of chemical degradation. Several factors can contribute to the instability of alkaloids like this compound in solution.
Potential Causes of Degradation:
-
Hydrolysis: Alkaloids can be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.[1][2][3][4]
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents in the solution can lead to oxidative degradation.
-
Photodegradation: Many organic molecules are sensitive to light, particularly UV radiation, which can induce degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation.[1][2][3][4]
Troubleshooting and Mitigation Strategies:
-
pH Control: Prepare solutions in a buffered system to maintain a stable pH. It is advisable to determine the optimal pH for stability through experimentation.
-
Use of Antioxidants: If oxidation is suspected, consider preparing solutions with degassed solvents or adding a compatible antioxidant.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Temperature Control: Store stock solutions and working solutions at appropriate low temperatures (e.g., -20°C or -80°C) and minimize exposure to ambient temperatures. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Example Data Table for this compound Forced Degradation Study
| Stress Condition | Time Points (hours) | % this compound Remaining | No. of Degradation Products | Observations (e.g., color change, precipitation) |
| 0.1 M HCl (60°C) | 0, 2, 4, 8, 24 | |||
| 0.1 M NaOH (60°C) | 0, 2, 4, 8, 24 | |||
| 3% H₂O₂ (RT) | 0, 2, 4, 8, 24 | |||
| Heat (80°C, in solution) | 0, 2, 4, 8, 24 | |||
| Light (UV/Vis) | 0, 2, 4, 8, 24 | |||
| Control (RT, dark) | 0, 2, 4, 8, 24 |
RT = Room Temperature
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Initial Dissolution: Add a minimal volume of 100% dimethyl sulfoxide (B87167) (DMSO) to the solid.
-
Vortexing/Sonication: Vortex the mixture until the solid is completely dissolved. If necessary, use a brief sonication.
-
Final Dilution: Add more DMSO to reach the desired final stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots in tightly sealed, light-protected vials at -80°C to minimize freeze-thaw cycles.[5]
Protocol 2: Forced Degradation Study to Investigate Stability
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and the intrinsic stability of this compound.
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent system (e.g., 50% acetonitrile (B52724) in water).
-
Exposure to Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to one of the solutions to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to a third solution. Keep at room temperature and protect from light.
-
Thermal Degradation: Incubate a fourth solution at 80°C, protected from light.
-
Photodegradation: Expose a fifth solution to a light source (e.g., a photostability chamber with UV and visible light). Keep a control sample wrapped in foil at the same temperature.
-
Control: Keep a control solution at room temperature in the dark.
-
-
Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching (for acid and base hydrolysis): Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Identify and quantify the degradation products.
-
Determine the "mass balance" to ensure that the decrease in the main compound is accounted for by the formation of degradation products.
-
Visualizations
Figure 1: A troubleshooting workflow for addressing instability issues with this compound in solution.
Figure 2: An experimental workflow for conducting a forced degradation study of this compound.
References
addressing batch-to-batch variability of 11-Hydroxyrankinidine
Disclaimer: Specific data on the batch-to-batch variability of 11-Hydroxyrankinidine is not extensively documented in publicly available literature. The following guide provides a general framework and best practices for addressing potential inconsistencies between different batches of a chemical compound, using this compound as an example. The experimental protocols, data, and signaling pathways are illustrative and should be adapted to your specific experimental context.
Troubleshooting Guide
This guide is designed to help you systematically investigate and resolve issues that may arise from suspected batch-to-batch variability of this compound.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| Why am I seeing a significant drop in potency or efficacy with a new batch of this compound compared to a previous one? | 1. Lower purity of the new batch.2. Presence of inactive isomers.3. Degradation of the compound.4. Incorrect concentration of the prepared stock solution. | 1. Perform purity analysis using High-Performance Liquid Chromatography (HPLC).2. Confirm the identity and structure of the compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.3. Run a functional bioassay to compare the potency of the new and old batches side-by-side.4. Verify the concentration of your stock solution using a suitable analytical method. |
| My experimental results are showing high variability and are not reproducible with the latest batch. | 1. Inconsistent purity across vials of the same batch.2. Compound instability under your experimental conditions.3. Variability in your experimental assay. | 1. Test samples from multiple vials of the new batch to assess intra-batch consistency.2. Evaluate the stability of this compound in your experimental buffer and at the working temperature.3. Include a positive and negative control in your experiments to ensure assay performance is consistent. |
| The physical appearance (color, crystallinity) of the new batch is different from the old one. | 1. Differences in the final purification or crystallization step during synthesis.2. Presence of residual solvents or impurities.3. Different polymorphic form of the compound. | 1. Document the physical appearance with high-resolution images.2. Analyze for residual solvents using Gas Chromatography (GC) or NMR.3. While a different appearance does not always mean a difference in activity, it warrants a full analytical comparison with a previous, well-performing batch. |
| I am observing unexpected side effects or off-target activity in my cell-based or in vivo experiments. | 1. Presence of an active impurity in the new batch.2. Contamination of the sample. | 1. Use HPLC and MS to screen for potential impurities.2. If possible, identify and test the impurity for biological activity.3. Ensure proper handling and sterile techniques to avoid contamination. |
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why does it occur?
A1: Batch-to-batch variability refers to the differences in the physicochemical and functional properties of a compound between different manufacturing lots. For complex molecules like this compound, multi-step chemical syntheses can introduce slight variations in purity, impurity profiles, and isomeric composition, even under stringent manufacturing controls.
Q2: How can I minimize the impact of batch-to-batch variability on my research?
A2: It is advisable to purchase a sufficient quantity of a single batch to cover a complete set of planned experiments. When switching to a new batch, it is crucial to perform a "bridging study" where you compare the new batch against the old one in your key assays to ensure consistency in performance.
Q3: What information should I request from the supplier regarding a new batch?
A3: Always request a Certificate of Analysis (CoA) for the specific batch you have purchased. A comprehensive CoA should include data on purity (e.g., by HPLC), identity confirmation (e.g., by MS and NMR), and potentially other relevant analytical data.
Q4: How should I properly store this compound to maintain its stability?
A4: While specific storage conditions for this compound should be provided by the supplier, it is generally recommended to store such compounds in a cool, dry, and dark place. For long-term storage, keeping it at -20°C or -80°C is often advisable. Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a batch of this compound and to compare the purity profiles of different batches.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Dilute to a working concentration of 100 µg/mL with the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 254 nm).
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a solvent compatible with the ionization source (e.g., methanol with 0.1% formic acid).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for such molecules.
-
Analysis: Acquire a full scan mass spectrum. Compare the observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass of this compound.
-
Functional Potency Assessment by In Vitro Bioassay
-
Objective: To compare the biological activity of different batches of this compound.
-
Methodology:
-
Cell Line: Choose a cell line that responds to this compound in a measurable way (e.g., by expressing a reporter gene or showing changes in a specific signaling marker).
-
Assay Protocol:
-
Plate the cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the different batches of this compound.
-
Treat the cells with the different concentrations of each batch. Include a vehicle control.
-
Incubate for a predetermined time.
-
Measure the biological response using a suitable method (e.g., luciferase assay, ELISA, Western blot for a phosphorylated protein).
-
-
Data Analysis: Plot the dose-response curves for each batch and calculate the EC₅₀ (half-maximal effective concentration) values. A significant shift in the EC₅₀ value between batches indicates a difference in potency.
-
Quantitative Data Summary (Hypothetical Data)
Table 1: Analytical Comparison of Three Batches of this compound
| Parameter | Batch A | Batch B | Batch C | Specification |
| Purity (HPLC, %) | 99.2% | 95.5% | 98.9% | ≥ 98.0% |
| Observed [M+H]⁺ (m/z) | 325.1865 | 325.1863 | 325.1866 | 325.1860 ± 0.0010 |
| Major Impurity (%) | 0.5% | 3.8% | 0.7% | < 1.0% |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White crystalline solid |
Table 2: Functional Potency of Three Batches of this compound
| Batch | EC₅₀ (nM) in Reporter Assay | Maximum Efficacy (% of Control) |
| Batch A | 15.2 | 98% |
| Batch B | 45.8 | 85% |
| Batch C | 16.1 | 95% |
Visualizations
Caption: A logical workflow for troubleshooting suspected batch-to-batch variability.
Caption: A hypothetical signaling pathway illustrating how an impurity could affect results.
Technical Support Center: Enhancing the Bioavailability of 11-Hydroxyrankinidine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the bioavailability of 11-Hydroxyrankinidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a humantenine-type indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. Alkaloids from this plant have been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and immunomodulatory effects.[1][2] Network pharmacology studies suggest that this compound may interact with key targets such as EGFR, JAK1, and AKT1, indicating its potential in areas like neuropathic pain.[3][4][5]
Q2: What are the likely challenges affecting the oral bioavailability of this compound?
While specific data for this compound is limited, studies on other Gelsemium alkaloids suggest several potential challenges:
-
Extensive First-Pass Metabolism: Gelsemium alkaloids are known to be rapidly metabolized in the liver, primarily through oxidation, demethylation, and glucuronidation. Cytochrome P450 enzymes, particularly CYP3A4, play a significant role in this process. This extensive metabolism can significantly reduce the amount of active compound reaching systemic circulation.
-
Efflux Transporter Activity: The molecular structure of many alkaloids makes them substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) in the gastrointestinal tract.[6][7][8] These transporters actively pump the compound back into the intestinal lumen, limiting its absorption.
-
Poor Aqueous Solubility: Although soluble in DMSO for in vitro work, the aqueous solubility of many alkaloids can be a limiting factor for dissolution and absorption in the gastrointestinal fluid.
Q3: What are the primary strategies to enhance the bioavailability of this compound?
Several formulation and co-administration strategies can be employed:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and protect it from degradation in the GI tract.[9][10][11]
-
Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate the compound, offering controlled release and protection from metabolic enzymes.
-
Co-administration with Bioenhancers: Natural compounds like piperine (B192125) have been shown to inhibit metabolic enzymes (e.g., CYP3A4) and efflux transporters (e.g., P-gp), thereby increasing the absorption and bioavailability of co-administered drugs.[12]
-
Chemical Modification (Prodrugs): Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in the body is another advanced strategy.
Troubleshooting Guides
Scenario 1: Low compound permeability observed in a Caco-2 assay.
-
Problem: The apparent permeability coefficient (Papp) of this compound is low in the apical-to-basolateral direction, suggesting poor intestinal absorption.
-
Troubleshooting Steps:
-
Assess Efflux: Perform a bi-directional Caco-2 assay to determine the Papp in the basolateral-to-apical direction. A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) indicates that the compound is a substrate for efflux transporters like P-gp.
-
Use of Inhibitors: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or MRP2 (e.g., MK-571). A significant increase in the A-B permeability would confirm the involvement of these transporters.
-
Formulation Approaches: Test different formulations (e.g., inclusion in a self-emulsifying drug delivery system) in the Caco-2 model to see if they can enhance permeability.
-
Scenario 2: High metabolic instability in liver microsome assay.
-
Problem: this compound shows rapid degradation when incubated with liver microsomes, indicating high first-pass metabolism.
-
Troubleshooting Steps:
-
Identify Specific CYP Enzymes: Use specific chemical inhibitors or recombinant human CYP enzymes to identify the primary cytochrome P450 isoenzymes responsible for the metabolism.
-
Co-administration with Inhibitors: Investigate the effect of co-incubating with known CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) to see if the metabolic rate can be reduced.
-
Structural Modification: If specific metabolic sites on the molecule can be identified, consider synthetic modifications to block these sites and improve metabolic stability.
-
Scenario 3: Inconsistent results in in vivo pharmacokinetic studies.
-
Problem: High variability in plasma concentrations of this compound is observed between individual animals in a pharmacokinetic study.
-
Troubleshooting Steps:
-
Review Dosing Procedure: Ensure the accuracy and consistency of the oral gavage technique to minimize variability in administration.
-
Fasting State: Standardize the fasting period for all animals before dosing, as the presence of food can significantly affect drug absorption.
-
Vehicle Effects: The choice of vehicle for administration can impact solubility and absorption. Test different vehicles to find one that provides consistent results.
-
Consider Enterohepatic Recirculation: Multiple peaks in the plasma concentration-time profile may suggest enterohepatic recirculation. Analysis of bile samples can help to confirm this.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Selected Gelsemium Alkaloids in Rats (Intravenous Administration)
| Alkaloid | T1/2 (h) | Vd (L/kg) | CL (L/h/kg) | AUC (ng·h/mL) |
| Gelsenicine | 1.83 ± 0.44 | 14.1 ± 1.8 | 5.5 ± 0.7 | 18.4 ± 2.3 |
| Koumine | 2.15 ± 0.39 | 9.8 ± 1.5 | 3.2 ± 0.5 | 31.5 ± 4.8 |
| Gelsemine | 2.51 ± 0.52 | 8.7 ± 1.3 | 2.4 ± 0.4 | 41.9 ± 6.3 |
| Humantenine | 29.03 | - | - | - |
| Humantenoxenine | 32.80 | - | - | - |
Data adapted from multiple sources for illustrative purposes.[13][14][15]
Table 2: Apparent Permeability (Papp) of Representative Compounds in Caco-2 Cell Monolayers
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Atenolol (Low Permeability) | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.25 | Low |
| Propranolol (High Permeability) | 25.2 ± 3.1 | 23.8 ± 2.9 | 0.94 | High |
| Digoxin (P-gp Substrate) | 0.2 ± 0.05 | 5.6 ± 0.7 | 28.0 | Low (efflux) |
| Hypothetical Alkaloid | 1.5 ± 0.3 | 9.0 ± 1.2 | 6.0 | Low (efflux) |
This table presents typical data for reference compounds to allow for comparison.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm².
-
Preparation of Dosing Solution: Prepare a solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 10 µM.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the volume of the collected sample with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the Transwell membrane
-
C0: initial concentration in the donor chamber
-
Protocol 2: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), this compound (1 µM), and phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Gelsemium elegans (Gardner and Champ.) Benth. Against Neuropathic Pain Based on Network Pharmacology and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [ouci.dntb.gov.ua]
- 6. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible involvement of the drug transporters P glycoprotein and multidrug resistance-associated protein Mrp2 in disposition of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tmrjournals.com [tmrjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce toxicity of Gelsemium alkaloids in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsemium alkaloids. The information is designed to address specific experimental issues and provide actionable strategies to mitigate toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high levels of cytotoxicity in our cell culture experiments even at low concentrations of Gelsemium extract. What are the likely causes and how can we troubleshoot this?
A1: High cytotoxicity can stem from several factors related to the complex nature of Gelsemium extracts.
-
Alkaloid Profile Variability: The toxicity of Gelsemium is not uniform across its alkaloids. Gelsenicine is exceptionally toxic, with a lethal dose (LD50) in mice as low as 0.128 mg/kg, whereas koumine (B8086292) is significantly less toxic (LD50 ~100 mg/kg in mice).[1][2] Your extract may contain a high proportion of highly toxic alkaloids like gelsenicine and humantenine-type alkaloids.[3][4][5]
-
Troubleshooting Step: Fractionate the crude extract using techniques like column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) followed by preparative HPLC to isolate less toxic alkaloids like gelsemine (B155926) or koumine for your experiments.[3]
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to toxins. The cell line you are using may be particularly susceptible to the mechanisms of Gelsemium alkaloid toxicity.
-
Troubleshooting Step: If possible, test your extract on multiple cell lines to assess differential sensitivity. Consider using cell lines with robust defense mechanisms or those more relevant to your specific research question (e.g., primary hippocampal neurons for neurotoxicity studies).[6]
-
-
Oxidative Stress: Some alkaloids can induce cytotoxicity through oxidative stress.
Q2: Our animal models are experiencing severe respiratory depression and mortality during in vivo studies, even when we believe we are using therapeutic doses. What strategies can we implement to reduce this toxicity?
A2: Respiratory depression is the primary cause of death in Gelsemium poisoning and is mainly attributed to the most toxic alkaloids, such as gelsenicine.[3][4] This effect is mediated by the stimulation of GABA-A (γ-aminobutyric acid type A) receptors in the ventral respiratory group (VRG) of the medulla.[3][4][5]
-
Strategy 1: Use of GABA-A Receptor Antagonists: Since the primary toxic mechanism involves GABA-A receptor activation, co-administration of a GABA-A antagonist can serve as an effective antidote.
-
Recommended Agents: Flumazenil and securinine (B1681715) have been shown to significantly increase the survival of mice poisoned with a lethal dose of gelsenicine.[3][4][5]
-
-
Strategy 2: Induction of Metabolic Detoxification: The cytochrome P450 enzyme CYP3A4 is a key player in the detoxification of gelsemine.[9][10] Enhancing its activity can reduce systemic toxicity.
-
Experimental Approach: Pre-treat animals with a CYP3A4 inducer like dexamethasone (B1670325). Studies have shown this significantly increases gelsemine metabolism and markedly decreases its toxicity in mice.[9]
-
-
Strategy 3: Timely Respiratory Support: In any experiment involving potentially lethal doses of Gelsemium alkaloids, it is critical to have respiratory support available.
Q3: How can we selectively study the therapeutic effects (e.g., analgesic, neuroprotective) of Gelsemium alkaloids without the confounding factor of high toxicity?
A3: The key is to work with isolated, less toxic alkaloids and to use them at appropriate, non-toxic concentrations.
-
Isolate Low-Toxicity Alkaloids: Focus on alkaloids like gelsemine and koumine, which have demonstrated therapeutic properties with much lower toxicity compared to gelsenicine.[1][12][13]
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the therapeutic window. For example, gelsemine has shown neuroprotective effects against Aβ oligomer-induced cognitive impairments at low doses (5-10 μg/kg) in mice.[14] Koumine has demonstrated anti-inflammatory and analgesic effects at doses of 0.5-15 mg/kg in rodent models.[13]
-
Target Specific Mechanisms: If you are studying neuroprotection against Alzheimer's-like pathology, gelsemine's ability to inhibit the transglutaminase 2 (TG2) enzyme is a relevant, non-toxic mechanism to investigate.[6][15] For studies on oxidative stress, koumine's antioxidant properties can be leveraged.[7][8]
Quantitative Data Summary
The toxicity of Gelsemium alkaloids varies significantly. The following tables summarize key quantitative data from preclinical studies.
Table 1: Acute Toxicity (LD50) of Gelsemium Alkaloids in Rodents
| Alkaloid | Species | Route of Administration | LD50 | Reference |
| Gelsenicine | Mouse | Intraperitoneal (i.p.) | ~0.128 mg/kg | [1][11] |
| Gelsenicine | Rat | Intraperitoneal (i.p.) | 0.26 mg/kg | [11] |
| Gelsenicine | Rat | Intravenous (i.v.) | 0.15 mg/kg | [11] |
| Humantenirine | Mouse | - | < 0.2 mg/kg | [12] |
| Gelsemine | Mouse | Intravenous (i.v.) | 78.23 mg/kg | [2] |
| Gelsemine | Mouse | - | > 50 mg/kg | [12] |
| Koumine | Mouse | Intraperitoneal (i.p.) | ~100 mg/kg | [1][11] |
| Koumine | Mouse | - | > 50 mg/kg | [12] |
| G. elegans Extract | Mouse | Oral | 10-25 mg/kg | [1][11] |
Table 2: Efficacy of Antidotes Against Gelsenicine Poisoning in Mice
| Antidote | Dosage | Effect | Reference |
| Securinine | 3 mg/kg (i.p.) | Significantly increased survival rate | [3] |
| Flumazenil | - | Significantly increased survival rate | [3][4][5] |
| Suramin | 10 mg/kg (i.p.) | No significant effect on survival | [3] |
| Bemegride | - | No significant effect on survival | [3] |
Experimental Protocols
Protocol 1: Screening for Effective Antidotes Against Gelsenicine-Induced Toxicity
This protocol is adapted from studies investigating antidotes for Gelsemium poisoning.[3]
-
Animal Model: Use male Kunming mice (or a similar strain), randomly divided into control and treatment groups (n=10 per group).
-
Induction of Toxicity: Administer a lethal dose of gelsenicine (e.g., 0.22 mg/kg, i.p.) to all mice.
-
Antidote Administration:
-
Control Group: Administer saline or vehicle intraperitoneally immediately after gelsenicine injection.
-
Treatment Groups: Administer the potential antidote (e.g., securinine at 3 mg/kg, flumazenil) intraperitoneally immediately after gelsenicine injection.
-
-
Monitoring: Observe the animals continuously for the first hour and then periodically for 24 hours. Record time to onset of symptoms (e.g., convulsions, respiratory distress) and time of death.
-
Data Analysis: Calculate the survival rate for each group. Use statistical methods (e.g., log-rank test) to compare survival curves between the control and treatment groups.
Protocol 2: In Vitro Assessment of Metabolic Detoxification of Gelsemine
This protocol outlines a method to study the role of cytochrome P450 enzymes in metabolizing Gelsemium alkaloids.[9][10]
-
System Preparation:
-
Use human liver microsomes (HLMs) or rat liver microsomes.
-
Prepare an incubation mixture containing the microsomes, gelsemine (substrate), and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).
-
-
Metabolism Assay:
-
Pre-incubate the microsomes and gelsemine at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a quenching solvent like ice-cold acetonitrile.
-
-
Inhibitor/Inducer Studies:
-
Inhibition: To identify the specific CYP isozyme, pre-incubate the mixture with a selective chemical inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) before adding gelsemine.[9]
-
Induction (In Vivo): For in vivo correlation, pre-treat animals with a CYP inducer (e.g., dexamethasone for CYP3A4) before collecting liver microsomes or assessing toxicity.[9]
-
-
Metabolite Analysis:
-
Data Analysis: Compare the rate of gelsemine metabolism in the presence and absence of inhibitors to determine the contribution of specific CYP enzymes.
Visualizations
Signaling Pathways and Workflows
Caption: Gelsenicine toxicity pathway via GABAA receptor stimulation.
Caption: Workflow for testing CYP3A4-mediated detoxification of gelsemine.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The detoxification effect of cytochrome P450 3A4 on gelsemine-induced toxicity [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxic Effects of Koumine on the Early-Life Development Stage of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gelsemine, a natural alkaloid extracted from Gelsemium elegans Benth. alleviates neuroinflammation and cognitive impairments in Aβ oligomer-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 11-Hydroxyrankinidine and Other Gelsemium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 11-Hydroxyrankinidine in the context of other alkaloids from the Gelsemium genus, a group of plants known for both their medicinal properties and high toxicity. Due to the limited specific experimental data on this compound, this comparison focuses on the broader class of humantenine-type alkaloids to which it belongs, contrasting their biological activities with other major Gelsemium alkaloid classes.
Gelsemium alkaloids are a diverse group of monoterpenoid indole (B1671886) alkaloids, which are classified into six main types based on their chemical structure: gelsemine (B155926), koumine (B8086292), gelsedine, humantenine, sarpagine, and yohimbane.[1][2] These compounds exhibit a wide range of biological activities, including analgesic, anxiolytic, anti-inflammatory, and antitumor effects.[3][4][5] However, their therapeutic potential is often limited by their inherent toxicity.
Comparative Biological Activity
This compound is classified as a humantenine-type alkaloid.[1] This class, along with the gelsedine-type alkaloids, is recognized as the most toxic among the Gelsemium alkaloids.[6] This high toxicity is a key differentiator when comparing them to other less toxic classes like the gelsemine and koumine types.
The primary molecular targets for many Gelsemium alkaloids within the central nervous system are inhibitory neurotransmitter receptors, specifically glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAA) receptors.[7][8] Modulation of these receptors is believed to underlie both the therapeutic and toxic effects of these alkaloids.[9][10] For instance, the analgesic and anxiolytic actions of some Gelsemium alkaloids are attributed to their interaction with these receptors.[10]
Below is a table summarizing available quantitative data to highlight the differences in toxicity and receptor modulation between the major classes of Gelsemium alkaloids.
| Alkaloid Class | Representative Alkaloid(s) | Biological Activity Metric | Value | Experimental Model |
| Humantenine-type | Humantenirine | LD50 (i.p. in mice) | < 1 mg/kg[6] | In vivo |
| 11-methoxy-14-hydroxyhumantenmine | IC50 (cytotoxicity) | 9.2-10.8 µM[11] | Laryngeal tumor cell lines | |
| Gelsedine-type | 11-methoxy-14,15-dihydroxyhumantenmine | IC50 (cytotoxicity) | 10.9-12.1 µM[11] | Laryngeal tumor cell lines |
| Gelsemine-type | Gelsemine | LD50 (i.p. in mice) | > 50 mg/kg[8] | In vivo |
| Gelsemine | IC50 (GlyR inhibition) | 10.36 µM[7] | Electrophysiology | |
| Gelsemine | IC50 (GABAAR inhibition) | 170.8 µM[7] | Electrophysiology | |
| Koumine-type | Koumine | LD50 (i.p. in mice) | > 50 mg/kg[8] | In vivo |
| Koumine | IC50 (GlyR inhibition) | 9.587 µM[7] | Electrophysiology | |
| Koumine | IC50 (GABAAR inhibition) | 142.8 µM[7] | Electrophysiology |
Signaling Pathway of Gelsemium Alkaloids
Many Gelsemium alkaloids exert their effects by modulating inhibitory neurotransmission. The diagram below illustrates the interaction of these alkaloids with glycine and GABAA receptors, leading to either inhibition or modulation of neuronal activity.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.
Materials:
-
Human cancer cell line (e.g., laryngeal tumor cell lines Hep-2, LSC-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Test alkaloids (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 104 cells per well in 100 µL of RPMI-1640 medium with 10% FBS. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test alkaloids in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the alkaloids. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 1.5 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12]
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
This guide highlights the current understanding of Gelsemium alkaloids, providing a framework for comparing this compound within its chemical class. Further research is necessary to elucidate the specific biological profile of this compound.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic gelsedine-type indole alkaloids from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of Manzamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The manzamine alkaloids, a class of marine-derived β-carboline compounds, have garnered significant interest in the scientific community for their potent and diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various manzamine analogs, with a focus on their antimalarial, antimicrobial, and anti-neuroinflammatory properties. The information presented herein is a synthesis of data from key studies on the chemical modification and biological evaluation of these complex natural products.
Structure-Activity Relationship Insights
The core structure of manzamine A, the most studied compound in this family, consists of a complex pentacyclic ring system fused to a β-carboline moiety. Modifications to this intricate scaffold have revealed critical insights into the structural requirements for its biological activities.
Key modification sites that influence the activity of manzamine analogs include:
-
The β-carboline ring system: This planar aromatic portion of the molecule is crucial for activity. Modifications such as nitration at positions 6 and 8 have been explored.
-
The pentacyclic core: Reductions of the double bonds within this system, for instance, to form tetrahydromanzamine A, have been shown to alter the activity profile.
-
Functional group modifications: The carbonyl group in related compounds like manzamine F has been a target for chemical derivatization, such as the formation of hydrazones.
Comparative Biological Activity of Manzamine Analogs
The following tables summarize the in vitro biological activities of selected manzamine analogs against various pathogens and inflammatory markers. These data provide a quantitative comparison of the effects of different structural modifications.
Table 1: In Vitro Antimalarial and Cytotoxic Activity of Manzamine Analogs
| Compound | Modification | P. falciparum (D6) IC₅₀ (ng/mL) | P. falciparum (W2) IC₅₀ (ng/mL) | Vero Cells (Cytotoxicity) IC₅₀ (µg/mL) |
| Manzamine A (1) | Parent Compound | 4.5[1] | 8.0[1] | > 4.6 |
| 8-hydroxymanzamine A (2) | Hydroxylation at C-8 | - | - | - |
| 15,16,32,33-tetrahydromanzamine A (3) | Reduction of pentacyclic core | - | - | - |
| 8-nitromanzamine A (7) | Nitration at C-8 | - | - | - |
| 6-nitromanzamine A (8) | Nitration at C-6 | - | - | - |
| Manzamine F (14) | Carbonyl at C-31 | > 133 | > 133 | > 4.6 |
| Manzamine F-31-hydrazone (15) | Hydrazone at C-31 | 29[1] | - | > 4.6[1] |
Table 2: In Vitro Antimicrobial Activity of Manzamine Analogs
| Compound | M. tuberculosis (H37Rv) MIC (µg/mL) | M. intracellulare MIC (µg/mL) | C. neoformans IC₅₀ (µg/mL) | C. albicans IC₅₀ (µg/mL) |
| Manzamine A (1) | 3.1[1] | 0.8[1] | 1.9[1] | 6.3[1] |
| 8-hydroxymanzamine A (2) | 0.9[1] | 0.4[1] | - | - |
| Manzamine F-31-hydrazone (15) | - | - | 1.0[1] | - |
Table 3: In Vitro Anti-Neuroinflammatory Activity of Manzamine Analogs
| Compound | Superoxide (B77818) (O₂⁻) Release IC₅₀ (µM) | Thromboxane (B8750289) B₂ (TXB₂) Release IC₅₀ (µM) | Lactate (B86563) Dehydrogenase (LDH) Release (Cytotoxicity) IC₅₀ (µM) |
| Manzamine A (1) | 0.9[1] | 0.4[1] | > 10 |
| 8-hydroxymanzamine A (2) | 0.3[1] | 0.2[1] | > 10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the biological activities of manzamine analogs.
In Vitro Antimalarial Activity Assay
The antimalarial activity of the compounds is typically assessed against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. The assay relies on a parasite growth inhibition methodology. Briefly, synchronous ring-stage parasites are incubated with serial dilutions of the test compounds for 48 hours. Parasite growth is quantified by measuring the activity of parasite lactate dehydrogenase (pLDH) using a colorimetric assay. The concentration at which 50% of parasite growth is inhibited (IC₅₀) is then determined.
In Vitro Antimicrobial Assays
The minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC₅₀) against various microbial strains are determined using microbroth dilution methods. For antibacterial and antifungal assays, standardized inoculums of the microorganisms are added to 96-well plates containing serial dilutions of the test compounds. The plates are incubated under appropriate conditions, and microbial growth is assessed either visually or by measuring optical density. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Anti-Neuroinflammatory Assay
The anti-neuroinflammatory activity of manzamine analogs is evaluated by measuring their ability to inhibit the release of inflammatory mediators from activated microglia.[1] Rat neonatal microglia are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) in the presence of varying concentrations of the test compounds.[1] The release of superoxide anions (O₂⁻) is measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c.[1] The production of thromboxane B₂ (TXB₂) is quantified using an enzyme immunoassay (EIA).[1] Cytotoxicity is assessed by measuring the release of lactate dehydrogenase (LDH).[1]
Visualizing Key Relationships and Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: Workflow for SAR studies of Manzamine analogs.
Caption: Simplified signaling pathway in activated microglia.
References
Comparative Analysis of 11-Hydroxyrankinidine and Rankinidine: A Methodological Guide for Future Research
A comparative guide on the biological activities of 11-Hydroxyrankinidine and rankinidine (B1678811) cannot be provided at this time due to a lack of specific experimental data in the current scientific literature. Extensive searches for quantitative data (e.g., IC50, EC50 values), direct comparative studies, and elucidated signaling pathways for these specific compounds have yielded insufficient information to construct a data-driven comparison.
Both this compound and rankinidine are classified as oxindole (B195798) alkaloids isolated from plants of the Gelsemium genus. Alkaloids from this genus are known to possess a range of biological activities, including analgesic, anti-inflammatory, neuroactive, and cytotoxic effects.[1][2][3] However, research has predominantly focused on more abundant alkaloids like gelsemine (B155926) and koumine, leaving compounds such as this compound and rankinidine largely uncharacterized.[4][5]
This guide, therefore, serves as a methodological framework for researchers, scientists, and drug development professionals. It outlines the requisite experimental protocols and logical workflows that would be necessary to perform a comprehensive comparative analysis of the biological activities of this compound and rankinidine.
Hypothetical Data Comparison Structure
Should experimental data become available, the following table structure is recommended for a clear and concise comparison of the cytotoxic activities of the two compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | e.g., HeLa, A549 | e.g., MTT | Data not available | - |
| Rankinidine | e.g., HeLa, A549 | e.g., MTT | Data not available | - |
Key Experimental Protocols for Comparative Analysis
To generate the data required for a meaningful comparison, a series of standardized in vitro and in vivo assays should be performed. The following protocols are fundamental to characterizing the potential cytotoxic, analgesic, and anti-inflammatory properties of these alkaloids.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening tool for determining the cytotoxic potential of novel compounds.[6]
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media and conditions until they reach approximately 80% confluence.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of this compound and rankinidine are prepared in a suitable solvent (e.g., DMSO). The cells are treated with a range of serial dilutions of each compound. Control wells receive only the vehicle (DMSO at the same final concentration).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
In Vivo Analgesic Activity: Hot Plate Test
The hot plate test is a standard method for assessing the central analgesic activity of pharmacological compounds. The test measures the reaction time of an animal to a thermal stimulus.[2][8]
Experimental Protocol:
-
Animal Acclimatization: Mice or rats are acclimated to the testing room and apparatus before the experiment begins.
-
Baseline Measurement: Each animal is placed on the hot plate apparatus, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
Compound Administration: Animals are divided into groups. The test groups receive different doses of this compound or rankinidine (administered intraperitoneally or orally). The positive control group receives a known analgesic (e.g., morphine), and the negative control group receives the vehicle.
-
Post-Treatment Measurement: At set time intervals after administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and their reaction latencies are recorded.
-
Analysis: The analgesic effect is determined by a significant increase in the reaction latency compared to the baseline and the vehicle-treated group. The percentage of the maximal possible effect (% MPE) can be calculated.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation induced by carrageenan, a phlogistic agent.[1][4]
Experimental Protocol:
-
Animal Grouping and Dosing: Rats are divided into control and test groups. The test groups are pre-treated with various doses of this compound or rankinidine. The positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and the negative control group receives the vehicle.
-
Inflammation Induction: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: The degree of swelling is calculated as the percentage increase in paw volume compared to the baseline. The anti-inflammatory activity of the test compounds is determined by their ability to significantly reduce the carrageenan-induced paw edema compared to the vehicle control group.
Investigation of Signaling Pathways
Should initial screenings reveal significant biological activity, further investigation into the underlying molecular mechanisms would be warranted. Many natural compounds exert their effects by modulating key cellular signaling pathways.
Hypothetical Workflow for Pathway Analysis:
If a compound demonstrates anti-inflammatory or cytotoxic activity, its effect on pathways like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) would be a logical next step.[9][10][11]
This structured approach will enable the systematic evaluation and direct comparison of this compound and rankinidine, providing the essential data needed to understand their potential therapeutic value and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods | Semantic Scholar [semanticscholar.org]
- 4. inotiv.com [inotiv.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
No Data Available for 11-Hydroxyrankinidine's Mechanism of Action
A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the mechanism of action, experimental validation, and therapeutic alternatives for the compound identified as 11-Hydroxyrankinidine. As a result, the creation of a detailed comparison guide as requested is not feasible at this time.
Initial searches indicate that this compound is cataloged in chemical databases such as PubChem.[1] However, these entries lack substantive data regarding its biological activity. One source describes it as an alkaloid compound isolated from a nematode plant, but provides no further details on its pharmacological properties or potential therapeutic effects.[2]
Without foundational research establishing and validating a mechanism of action, it is impossible to:
-
Present Quantitative Data: No experimental data on its performance or biological effects could be located.
-
Provide Experimental Protocols: There are no published studies detailing the methodologies used to investigate this compound.
-
Compare Alternatives: The absence of a known mechanism of action precludes the identification and comparison of alternative compounds.
-
Visualize Pathways or Workflows: Without understanding its biological targets or how it is studied, no accurate diagrams can be generated.
Further investigation into related fields did not yield any pertinent information that could serve as a proxy for this analysis. The scientific community has not, to date, published research on the validation of this compound's mechanism of action. Therefore, no comparative analysis or data-driven guide can be produced.
References
Comparative Analysis of 11-Hydroxyrankinidine and Humantenirine: A Preliminary Guide for Researchers
A comprehensive comparative study of 11-Hydroxyrankinidine and humantenirine (B1246311) is currently hampered by a significant lack of publicly available experimental data. Both compounds are indole (B1671886) alkaloids isolated from the plant Gelsemium elegans, a genus known for its diverse and biologically active chemical constituents. This guide provides a preliminary, qualitative comparison based on the available information, highlighting the current knowledge gaps and suggesting future research directions for scientists and drug development professionals.
Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of this compound and humantenirine are limited. However, based on their classification as indole alkaloids, some general characteristics can be inferred.
| Property | This compound | Humantenirine |
| Molecular Formula | C₂₀H₂₄N₂O₄ | C₂₁H₂₆N₂O₃ |
| Molecular Weight | 356.42 g/mol | 354.44 g/mol |
| Source | Gelsemium elegans | Gelsemium elegans |
| Chemical Structure | Not readily available | Available in public databases |
| Solubility | Likely soluble in organic solvents like DMSO | Soluble in organic solvents |
Biological Activity: An Overview
Alkaloids from Gelsemium elegans have been reported to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.[1][2] However, specific quantitative data for this compound and humantenirine remains largely unpublished.
Anticancer Activity
While crude extracts of Gelsemium elegans have shown cytotoxicity against various cancer cell lines, the specific contribution of this compound and humantenirine to this activity is unknown. Further research is required to determine their individual IC₅₀ values against a panel of cancer cell lines and to elucidate their mechanisms of action.
Anti-inflammatory Activity
Indole alkaloids are known to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.[1][3] Geleganimine B, another bisindole alkaloid from Gelsemium elegans, has been shown to exhibit anti-inflammatory activity by suppressing pro-inflammatory factors in microglial cells with an IC₅₀ value of 10.2 μM.[3] It is plausible that this compound and humantenirine may exert similar effects, but this requires experimental validation.
Experimental Protocols: A Call for Future Research
The absence of published studies detailing the biological evaluation of this compound and humantenirine means that specific experimental protocols cannot be provided at this time. Researchers interested in investigating these compounds would need to develop and validate their own assays based on standard methodologies for assessing anticancer and anti-inflammatory activities.
Suggested Future Experiments:
-
In vitro Cytotoxicity Assays: MTT or CellTiter-Glo assays to determine the IC₅₀ values of both compounds against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia).
-
Mechanism of Action Studies: Western blotting to investigate the effect on key signaling proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).
-
In vitro Anti-inflammatory Assays: Measurement of nitric oxide (NO) production in LPS-stimulated macrophages, and quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Enzyme Inhibition Assays: Evaluation of inhibitory activity against key inflammatory enzymes like COX-1, COX-2, and 5-LOX.
Signaling Pathways and Experimental Workflows
Given the lack of specific data, the following diagrams are illustrative and based on the known mechanisms of related indole alkaloids and general experimental workflows.
Caption: A generalized workflow for natural product-based anticancer drug discovery.
Caption: Hypothesized anti-inflammatory mechanism of indole alkaloids via inhibition of NF-κB and MAPK signaling.
Conclusion and Future Directions
References
Cross-Validation of Analytical Methods for 11-Hydroxyrankinidine: A Comparative Guide
A Note on Analogous Data: Publicly available, specific cross-validation studies for 11-Hydroxyrankinidine are limited. This guide provides a comparative analysis of analytical methods for Gelsemium alkaloids, including the structurally related compound rankinidine, to serve as a robust framework for the cross-validation of methods for this compound. The principles and methodologies described are directly applicable.
Introduction to Cross-Validation of Analytical Methods
In the fields of pharmaceutical development and scientific research, the consistency and reliability of analytical data are paramount. Cross-validation of analytical methods is the process of comparing results from two or more distinct analytical techniques to ensure that each method is suitable for its intended purpose and that the data generated is reproducible and consistent. This is especially critical when analytical testing is transferred between laboratories or when different analytical technologies are employed throughout the lifecycle of a drug product. A successful cross-validation provides a high degree of confidence in the analytical results, which is a critical component for regulatory submissions and scientific publications.
Comparative Overview of Analytical Methods
The selection of an analytical method for the quantification of this compound and related compounds is contingent on several factors, including the nature of the analyte, the complexity of the sample matrix, the required sensitivity, and the intended application, such as routine quality control versus bioanalysis. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) are the most prevalent techniques for the analysis of Gelsemium alkaloids.
| Feature | HPLC-UV | UPLC-MS/MS & LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio.[1][2] |
| Sensitivity | Lower | Higher[1][2] |
| Selectivity | Moderate | High |
| Sample Throughput | Moderate | High (with automation) |
| Typical Application | Routine quality control, formulation analysis. | Bioanalysis, impurity profiling, pharmacokinetic studies.[3][4] |
| Cost | Lower | Higher |
Data Presentation: Comparison of Validated Analytical Methods
The following table summarizes the key performance characteristics of recently published and validated UPLC-MS/MS and LC-MS/MS methods for the simultaneous determination of Gelsemium alkaloids, including rankinidine. These parameters are crucial for evaluating the suitability of a method for a specific application.
| Parameter | Method 1: UPLC-MS/MS[2][4][5] | Method 2: LC-MS/MS[1][6] | Method 3: UPLC-MS/MS[3] |
| Analytes | 11 Gelsemium alkaloids (including rankinidine) | Koumine (B8086292), Gelsemine (B155926), Gelsenicine | Gelsemine, Koumine |
| Matrix | Rat Plasma | Blood, Urine, Liver | Rat Plasma |
| Linearity Range (ng/mL) | 0.1–200 | 0.1-100 (Analyte dependent) | 0.2-100 (Gelsemine), 0.1-50 (Koumine) |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | Not explicitly stated, but linearity was "good" |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.01 - 0.1 (Analyte dependent) | 0.2 (Gelsemine), 0.1 (Koumine) |
| Limit of Detection (LOD) (ng/mL) | Not explicitly stated | 0.01 - 0.1 (Analyte dependent) | Not explicitly stated |
| Intra-day Precision (%RSD) | < 16% | < 11.0% | Within acceptable ranges |
| Inter-day Precision (%RSD) | < 16% | < 11.0% | Within acceptable ranges |
| Accuracy (%) | 86.9% - 113.2% | 92.4% - 114.3% | Within acceptable ranges |
| Extraction Recovery (%) | 75.8% - 98.4% | 61.9% - 114.6% | Not explicitly stated |
| Matrix Effect (%) | 88.5% - 107.8% | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of Gelsemium alkaloids using UPLC-MS/MS and LC-MS/MS.
Method 1: UPLC-MS/MS for 11 Gelsemium Alkaloids in Rat Plasma[2][4][5]
-
Sample Preparation: To a plasma sample, add a protein precipitating agent (e.g., methanol (B129727) or acetonitrile). Vortex the mixture and then centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic System: Waters ACQUITY UPLC system.
-
Column: Waters UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase: A gradient elution using a mixture of methanol and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification.
Method 2: LC-MS/MS for Koumine, Gelsemine, and Gelsenicine in Biological Samples[1][6]
-
Sample Preparation: Biological samples (blood, urine, liver) were alkalinized with 1% sodium hydroxide (B78521) solution and then extracted with ethyl acetate (B1210297). The organic layer was separated and evaporated to dryness. The residue was reconstituted for analysis.
-
Chromatographic System: A standard HPLC or UHPLC system.
-
Column: ZORBAX SB-C18 column (150 mm × 2.1 mm, 5 μm).
-
Mobile Phase: A gradient elution with a buffer solution of methanol-20 mmol/L ammonium (B1175870) acetate (containing 0.1% formic acid and 5% acetonitrile).
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for qualitative and quantitative analysis.
Mandatory Visualization
Caption: A typical workflow for the cross-validation of analytical methods.
Caption: A simplified workflow of a typical LC-MS/MS analysis.
References
- 1. [Simultaneous Quantitative Analysis of Koumine, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of gelsemine and koumine in rat plasma by UPLC-MS/MS and application to pharmacokinetic study after oral administration of Gelsemium elegans Benth extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
Lack of Independent Replication Data for 11-Hydroxyrankinidine Necessitates Focus on Predictive Computational Studies
A comprehensive review of the scientific literature reveals a significant gap in the experimental research of 11-Hydroxyrankinidine, an alkaloid isolated from the plant Gelsemium elegans. Currently, there are no published experimental studies detailing its synthesis, biological activity, or mechanism of action. Consequently, no independent replication studies exist to validate any initial findings. The entirety of the available information is derived from computational network pharmacology studies, which predict potential therapeutic effects and biological targets based on in silico models.
This guide, therefore, deviates from a direct comparison of experimental replications. Instead, it provides a detailed overview of the predictive data from these computational analyses, outlines the methodologies employed in these in silico studies, and visualizes the predicted signaling pathways. This information is intended for researchers, scientists, and drug development professionals to highlight the current landscape of this compound research and underscore the need for foundational experimental investigation.
Predicted Biological Activity and Targets of this compound
Network pharmacology studies have identified this compound as a potentially significant bioactive compound within Gelsemium elegans. These computational models suggest it may play a role in treating neuropathic pain by interacting with key signaling proteins.[1][2][3][4]
Table 1: Summary of Predicted Targets and Pathways for this compound
| Predicted Target Protein | Predicted Associated Pathway(s) | Predicted Therapeutic Effect | Study Type |
| EGFR (Epidermal Growth Factor Receptor) | MAPK Signaling Pathway, PI3K-Akt Signaling Pathway | Neuropathic Pain Attenuation | Network Pharmacology, Molecular Docking |
| JAK1 (Janus Kinase 1) | JAK/STAT Signaling Pathway | Neuropathic Pain Attenuation | Network Pharmacology, Molecular Docking |
| AKT1 (RAC-alpha serine/threonine-protein kinase) | PI3K-Akt Signaling Pathway | Neuropathic Pain Attenuation, Anti-inflammatory | Network Pharmacology, Molecular Docking |
These predictions are based on the compound's structural similarity to other known ligands and its calculated binding affinity to the active sites of these proteins. For instance, molecular dynamics simulations suggest that the this compound-EGFR complex remains stable, indicating a potential inhibitory interaction.[1][4] However, these are computational predictions that require experimental validation.
Methodologies of Predictive (In Silico) Studies
The findings presented are the result of computational analysis rather than wet-lab experimentation. The typical workflow for these predictive studies is outlined below.
General Protocol for Network Pharmacology and Molecular Docking
-
Compound Identification: Alkaloids, including this compound, were identified from literature and databases as constituents of Gelsemium elegans.
-
Target Prediction: Potential protein targets for the identified compounds were predicted using databases such as SwissTargetPrediction, which matches compounds to known targets based on structural similarity.
-
Disease-Associated Target Collection: Genes and proteins associated with specific conditions (e.g., neuropathic pain) were collected from databases like GeneCards, Therapeutic Target Database, and DrugBank.
-
Network Construction: A protein-protein interaction (PPI) network was constructed to identify the core targets shared between the compound's predicted targets and the disease-associated targets.
-
Pathway and Function Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the core targets to identify the biological processes and signaling pathways most likely to be modulated.[1][2][3]
-
Molecular Docking: The binding affinity and interaction between this compound and the identified core targets (e.g., EGFR, JAK1, AKT1) were simulated using molecular docking software to validate the potential interactions.
-
Molecular Dynamics Simulation: To assess the stability of the ligand-protein complex, a molecular dynamics simulation (e.g., for 50 ns) was performed on the docked structures, such as the this compound-EGFR complex.[4]
This computational workflow provides a valuable theoretical framework for prioritizing compounds and biological targets for future experimental investigation.
Predicted Signaling Pathways
Based on the network pharmacology analyses, this compound is predicted to interact with central nodes in pathways crucial for cell signaling, proliferation, and inflammation. The following diagrams illustrate the predicted points of interaction.
Predicted Interaction with EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation.[5][6][7][8] Computational models predict that this compound may bind to EGFR, potentially inhibiting its downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways.
Predicted Interaction with JAK/STAT Signaling
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is essential for transmitting cytokine signals related to immunity and inflammation.[9][10][11][12] this compound is predicted to bind to JAK1, which could modulate the inflammatory responses often implicated in neuropathic pain.
Predicted Interaction with PI3K/AKT Signaling
The PI3K/AKT pathway is a central signaling cascade that regulates cell survival, growth, and apoptosis.[13][14][15][16] As a downstream effector of EGFR and other receptors, AKT1 is a predicted target of this compound. Inhibition of AKT1 could be a key mechanism for its potential therapeutic effects.
Conclusion
The current body of scientific knowledge on this compound is in a nascent, purely computational stage. While network pharmacology studies provide intriguing hypotheses about its potential to modulate key signaling pathways like EGFR, JAK/STAT, and PI3K/AKT, these predictions are not a substitute for experimental data. There is a clear and urgent need for foundational research to synthesize this compound, characterize its physicochemical properties, and perform in vitro and in vivo studies to validate these computational predictions. Only after initial experimental findings are published can the crucial process of independent replication begin, which is the cornerstone of robust scientific discovery.
References
- 1. Frontiers | Molecular Mechanism of Gelsemium elegans (Gardner and Champ.) Benth. Against Neuropathic Pain Based on Network Pharmacology and Experimental Evidence [frontiersin.org]
- 2. Molecular Mechanism of Gelsemium elegans (Gardner and Champ.) Benth. Against Neuropathic Pain Based on Network Pharmacology and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Gelsemium elegans (Gardner and Champ.) Benth. Against Neuropathic Pain Based on Network Pharmacology and Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malignant JAK-signaling: at the interface of inflammation and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Comparative Efficacy of Synthetic vs. Natural 11-Hydroxyrankinidine: A Scientific Overview
A critical review of the existing scientific literature reveals a significant gap in the comparative analysis of synthetic versus natural 11-Hydroxyrankinidine. To date, no studies detailing the total synthesis of this compound or comparing the efficacy of a synthetic version to its natural counterpart have been published. All available research focuses on the alkaloid as a natural product isolated from the plant Gelsemium elegans.[1] This guide, therefore, summarizes the current knowledge of natural this compound and presents a theoretical framework for future comparative studies, should a synthetic version become available.
Understanding this compound
This compound is an alkaloid compound naturally occurring in the whole plant of Gelsemium elegans.[1] It has been identified in several computational and network pharmacology studies as a potential bioactive component with therapeutic possibilities in various domains. However, these findings are largely predictive and lack extensive experimental validation.
| Property | Value | Source |
| Molecular Formula | C20H24N2O4 | [1] |
| Molecular Weight | 356.42 g/mol | [1] |
| CAS Number | 122590-03-8 | [1] |
| Natural Source | Gelsemium elegans | [1] |
| Compound Type | Alkaloid | [1] |
Potential Therapeutic Applications (Based on Computational Studies)
Computational models and network pharmacology have suggested that natural this compound may interact with biological pathways relevant to several conditions. It is crucial to note that these are not experimentally confirmed efficacies but rather starting points for future research.
| Therapeutic Area | Predicted Mechanism of Action | Study Type |
| Neuropathic Pain | Potential inhibition of Epidermal Growth Factor Receptor (EGFR) | Network Pharmacology |
| Osteoporosis | Potential interaction with AKT1 signaling pathway | Molecular Docking |
| Atrophic Rhinitis | Potential binding to opioid receptors (OPRM1, OPRD1) | Molecular Docking |
| Alzheimer's Disease | Identified as a potential active ingredient in a traditional Chinese medicine formula | Systems Pharmacology |
Synthetic vs. Natural Products: A General Framework
While specific data for this compound is unavailable, the comparison between synthetic and natural compounds is a cornerstone of drug development. The primary goals of synthesizing a natural product are often to enable a sustainable and scalable supply, to confirm the structure of the natural product, and to create analogues for structure-activity relationship (SAR) studies.
A typical workflow for comparing a newly synthesized natural product against its isolated counterpart would involve a series of rigorous experimental tests.
Hypothetical Signaling Pathway Interaction
Based on computational studies suggesting a role for this compound in inflammation and pain, a simplified, hypothetical signaling pathway is illustrated below. This represents a generic pathway that researchers might investigate to validate the compound's mechanism of action. This diagram is for illustrative purposes only and does not represent confirmed interactions of this compound.
Conclusion
The exploration of this compound is in its infancy, with current knowledge limited to its natural origin and computationally predicted activities. The development of a synthetic route would be a crucial next step, enabling researchers to conduct the rigorous experimental studies needed to validate its therapeutic potential. A direct comparison of the efficacy, safety, and purity of synthetic versus natural this compound would be essential for any future drug development efforts. Until such research is published, any claims regarding its efficacy should be viewed with caution.
References
Benchmarking 11-Hydroxyrankinidine: A Comparative Analysis Against Known Therapeutic Agents
A comprehensive evaluation of the novel alkaloid 11-Hydroxyrankinidine remains a significant challenge due to the current scarcity of publicly available data on its biological activity. While its chemical identity has been established, its mechanism of action, therapeutic targets, and overall pharmacological profile are yet to be elucidated. This guide, therefore, serves to highlight the existing knowledge gaps and provide a framework for future comparative studies once primary research data becomes available.
Introduction to this compound
This compound is an alkaloid compound that has been identified and cataloged in chemical databases.[1][2] It is structurally related to rankinidine, an oxindole (B195798) alkaloid isolated from Gelsemium rankinii.[3] However, beyond its basic chemical information and origin, there is a notable absence of published research detailing its effects in biological systems. Without an understanding of its mechanism of action or its molecular targets, a direct and meaningful comparison to established therapeutic agents is not feasible.
The Challenge of Comparative Benchmarking
The core principle of comparative benchmarking in drug development relies on evaluating a new chemical entity against existing therapies that have a well-defined purpose and mechanism. For instance, a new antibiotic would be compared to established antibiotics in terms of its spectrum of activity, potency (Minimum Inhibitory Concentration), and mechanism of action (e.g., cell wall synthesis inhibition, protein synthesis inhibition).
In the case of this compound, this foundational information is missing. Key questions that need to be answered through primary research include:
-
What are the specific molecular targets of this compound?
-
Which signaling pathways does it modulate?
-
What are its physiological effects in cellular and animal models?
-
What are its pharmacokinetic and pharmacodynamic properties?
Until these questions are addressed, selecting appropriate therapeutic agents for comparison would be purely speculative.
A Hypothetical Framework for Future Benchmarking
Once the primary mechanism of action for this compound is identified, a structured benchmarking process can be initiated. The following sections outline the necessary experimental data and comparative analyses that would be required.
Data Presentation: Comparative Efficacy and Safety
Should this compound be found to exhibit, for example, anti-inflammatory properties, it would be benchmarked against known anti-inflammatory drugs. The following tables provide a template for how such data could be presented.
Table 1: Comparative In Vitro Potency Against Inflammatory Targets
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound | [Target Enzyme/Receptor] | [Data] | [e.g., Enzyme Inhibition Assay] |
| [Comparator Drug 1] | [Target Enzyme/Receptor] | [Data] | [e.g., Enzyme Inhibition Assay] |
| [Comparator Drug 2] | [Target Enzyme/Receptor] | [Data] | [e.g., Enzyme Inhibition Assay] |
Table 2: Comparative In Vivo Efficacy in a Murine Model of Inflammation
| Compound | Dose | Route of Administration | Reduction in Paw Edema (%) |
| This compound | [Data] | [e.g., Oral] | [Data] |
| [Comparator Drug 1] | [Data] | [e.g., Oral] | [Data] |
| Vehicle Control | - | [e.g., Oral] | 0% |
Table 3: Comparative Cytotoxicity Profile
| Compound | Cell Line | CC₅₀ (µM) |
| This compound | [e.g., HEK293] | [Data] |
| [Comparator Drug 1] | [e.g., HEK293] | [Data] |
| [Comparator Drug 2] | [e.g., HEK293] | [Data] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Future publications on this compound should include comprehensive descriptions of the experimental protocols.
Example Protocol: Target Binding Assay
A detailed protocol for a hypothetical target binding assay would include:
-
Materials and Reagents: List of all chemicals, enzymes, antibodies, and buffers used.
-
Preparation of Reagents: Step-by-step instructions for preparing all solutions and dilutions.
-
Assay Procedure: A detailed walkthrough of the experimental steps, including incubation times, temperatures, and volumes.
-
Data Acquisition: Description of the instrumentation used and the settings for data collection.
-
Data Analysis: Explanation of the statistical methods and software used to analyze the raw data and calculate parameters like IC₅₀.
Visualization of Pathways and Workflows
Visual diagrams are essential for conveying complex information. The following are examples of how Graphviz could be used to illustrate hypothetical findings.
Hypothetical Signaling Pathway Modulation
If this compound were found to inhibit a specific kinase in a known signaling pathway, the following diagram could illustrate this.
References
Evaluating the Selectivity of 11-Hydroxyrankinidine for Its Targets: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological targets and selectivity profile of 11-Hydroxyrankinidine. This alkaloid, isolated from the plant Gelsemium elegans, remains largely uncharacterized in terms of its molecular interactions and pharmacological effects.
Currently, there is no publicly available experimental data detailing the binding affinity (e.g., IC50 or Ki values) of this compound for any specific biological target. Consequently, a quantitative comparison of its selectivity against other compounds is not feasible at this time.
While research on other alkaloids from Gelsemium elegans suggests that compounds from this plant may interact with neuronal targets, such as glycine (B1666218) and GABAA receptors, no studies have been published to confirm or quantify the activity of this compound at these or any other receptors. General pharmacological screening and target identification assays for this specific compound have not been reported in the accessible scientific literature.
Future Directions and Methodologies for a Comprehensive Evaluation
To address the current knowledge gap, a systematic evaluation of this compound's selectivity would be required. The following experimental workflow outlines a standard approach that researchers could employ to characterize its targets and selectivity.
Proposed Experimental Workflow for Target Identification and Selectivity Profiling
A multi-step approach is necessary to first identify the primary biological targets of this compound and then to quantify its selectivity.
Caption: Proposed workflow for identifying and evaluating the selectivity of this compound.
Detailed Experimental Protocols
Should the preliminary screening identify potential targets, the following detailed protocols would be essential for a thorough evaluation of selectivity.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for its primary and related off-targets.
-
Methodology:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a specific radioligand at a concentration near its Kd.
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology Assays (for ion channels)
-
Objective: To assess the functional effect (e.g., potentiation or inhibition) of this compound on ligand-gated or voltage-gated ion channels.
-
Methodology:
-
Use whole-cell patch-clamp recordings on cells expressing the ion channel of interest (e.g., HEK293 cells transfected with specific glycine or GABAA receptor subunits).
-
Establish a stable baseline current by applying the natural agonist (e.g., glycine or GABA).
-
Perfuse the cells with varying concentrations of this compound in the presence of the agonist.
-
Record changes in the current amplitude to determine the inhibitory or potentiating effect.
-
Construct a concentration-response curve to calculate the IC50 or EC50 of this compound.
-
Data Presentation
Once sufficient data is generated, it should be compiled into a clear, comparative table.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Assay Type | This compound Ki (nM) | Comparative Compound Ki (nM) | Selectivity Ratio (Off-Target Ki / Primary Target Ki) |
| Primary Target X | Radioligand Binding | Data not available | Data not available | - |
| Off-Target Y | Radioligand Binding | Data not available | Data not available | Data not available |
| Off-Target Z | Radioligand Binding | Data not available | Data not available | Data not available |
Note: This table is a template. Currently, no data is available to populate it.
Safety Operating Guide
Navigating the Safe Disposal of 11-Hydroxyrankinidine: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The proper disposal of 11-Hydroxyrankinidine, a toxic alkaloid derived from the plant Gelsemium elegans, is paramount to ensuring laboratory safety and environmental protection. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) with explicit disposal protocols for this compound, this guide provides a comprehensive procedure based on established best practices for the handling and disposal of hazardous research-grade chemicals and toxic alkaloids.
I. Chemical and Safety Data Overview
| Property | Data | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₂₀H₂₄N₂O₄ | Immunomart[1] |
| Molecular Weight | 356.42 g/mol | Immunomart[1] |
| CAS Number | 122590-03-8 | Immunomart[1] |
| Appearance | Powder | BioCrick[2] |
| Known Hazards | Derived from a highly toxic plant | Multiple Sources |
| Solubility | Soluble in DMSO | Immunomart[1] |
| Storage | Store in a sealed, cool, and dry condition | BioCrick[2] |
II. Core Disposal Protocol: A Step-by-Step Approach
Given the hazardous nature of this compound, the primary and recommended method of disposal is incineration by a licensed hazardous waste management company . Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent accidental exposure and to comply with hazardous waste regulations.
-
Solid Waste:
-
Place all materials contaminated with this compound powder (e.g., weighing boats, contaminated gloves, wipes) into a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is essential for safe handling and disposal by waste management personnel. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or research group
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be:
-
Away from general laboratory traffic.
-
In a location that minimizes the risk of spills or breakage.
-
In secondary containment to control any potential leaks.
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. They will have established procedures with certified hazardous waste contractors.
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
IV. Experimental Protocols
As there are no established and verified experimental protocols for the chemical neutralization or deactivation of this compound suitable for a standard laboratory setting, no such procedures are recommended . The high toxicity of the compound and its parent plant, Gelsemium elegans, necessitates that its disposal be handled by professionals equipped for high-temperature incineration.
References
Essential Safety and Operational Guidance for Handling 11-Hydroxyrankinidine
Disclaimer: No specific safety data sheet (SDS) or comprehensive handling guide for "11-Hydroxyrankinidine" is publicly available. This suggests it may be a novel, rare, or research-specific compound. In the absence of specific data, this document provides essential safety and logistical information based on the best practices for handling potent, potentially cytotoxic, and novel research compounds. This guidance should supplement a thorough, compound-specific risk assessment.
I. Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical to minimize exposure. The required level of PPE is determined by a risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure.
Table 1: Recommended PPE for Various Laboratory Activities
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.[1][2][3] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene).[1] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[1] - Lab coat. - Safety glasses with side shields or chemical splash goggles.[1] - Single pair of chemical-resistant gloves (e.g., nitrile).[1] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound.[1] | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[1] |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[1] |
Table 2: Glove Selection Guide
When handling this compound, the choice of glove material is crucial. Always consult the manufacturer's chemical resistance data for the specific solvents being used.
| Glove Material | Protection Against | Not Recommended For |
| Nitrile | Solvents, oils, greases, some acids and bases.[4] A good general-use glove.[4] | --- |
| Neoprene | Acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols.[4][5] | Halogenated and aromatic hydrocarbons.[4] |
| Butyl Rubber | Ketones (like acetone), esters, and strong acids. Excellent against a wide variety of chemicals including peroxides and highly corrosive acids.[5][6] | Aliphatic and aromatic hydrocarbons and halogenated solvents.[6] |
| Viton | Chlorinated and aromatic solvents.[5] | --- |
Note: The thicker the glove material, the greater the chemical resistance, but this may impair dexterity.[6] Always inspect gloves for holes, tears, or any signs of degradation before use.[7] For incidental contact, disposable nitrile gloves are often suitable.[4] For extended contact or immersion, a more robust glove is required.[4]
Table 3: Respiratory Protection Selection
| Hazard | Respirator Type | Filtration/Cartridge |
| Airborne Powders | - N95/FFP2 for low-level exposure. - FFP3 for higher concentrations, offering maximum protection from air pollution.[8] - Powered Air-Purifying Respirator (PAPR) for high-hazard tasks.[2][3] | Particulate filter.[9] |
| Vapors from Solutions | - Half-mask or full-face respirator.[10] | Organic vapor cartridges.[10] |
II. Experimental Protocols: Safe Handling Workflow
A systematic approach to handling potent compounds is essential for safety.
Diagram 1: PPE Selection and Use Workflow
Caption: Workflow for PPE selection and use.
III. Operational and Disposal Plans
A. Decontamination Procedures
-
Spills: Have a spill kit readily available. Procedures should be in place for dealing with spillages or contamination of people or work surfaces.[11] Any spill should be dealt with promptly.[11]
-
Cleaning: Use a detergent solution to clean potentially contaminated areas.[12] All cleaning materials, such as disposable mop heads and wipes, should be disposed of as cytotoxic contaminated waste.[12]
B. Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
Diagram 2: Waste Disposal Pathway
Caption: Disposal pathway for contaminated materials.
Table 4: Waste Disposal Guidelines
| Waste Type | Disposal Container | Labeling |
| Contaminated Labware (e.g., vials, pipette tips) | Puncture-resistant, sealed container.[1] | "Hazardous Waste" with the name of the compound.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | Sealed bag or container.[1] | "Hazardous Waste".[1] |
| Excess Compound/Solutions | Compatible, sealed chemical waste container. | Clearly identify the contents as a potent compound.[1] |
All pharmaceutical waste should be managed in accordance with local, state, and federal regulations.[13][14] Most pharmaceutical waste is incinerated by a licensed medical incineration site.[15] It is important not to flush unused pharmaceuticals down the drain, as this can contaminate local bodies of water.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 8. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 9. How to Protect Yourself From Respiratory Hazards | MU Extension [extension.missouri.edu]
- 10. bestsafetyequipments.com [bestsafetyequipments.com]
- 11. hse.gov.uk [hse.gov.uk]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 14. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 15. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
